molecular formula C4H10ClNO3 B112489 (S)-2-Amino-3-methoxypropanoic acid hydrochloride CAS No. 336100-47-1

(S)-2-Amino-3-methoxypropanoic acid hydrochloride

Cat. No.: B112489
CAS No.: 336100-47-1
M. Wt: 155.58 g/mol
InChI Key: NLDVBPFPOCWZCE-DFWYDOINSA-N
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Description

(S)-2-Amino-3-methoxypropanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-amino-3-methoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVBPFPOCWZCE-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS Number: 336100-47-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of amino acid hydrochlorides.

Core Physical Properties

PropertyValueSource/Method
CAS Number 336100-47-1[Chemical Catalogs]
Molecular Formula C₄H₁₀ClNO₃[Chemical Catalogs]
Molecular Weight 155.58 g/mol [Calculated]
Appearance White to off-white solid/powder[General observation for similar compounds]
Melting Point Not available-
Solubility Expected to be soluble in water.As a hydrochloride salt, it is typically more water-soluble than its free base form.[1]
Optical Rotation Not available-

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of amino acid hydrochlorides like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Apparatus:

  • Melting point apparatus (digital or manual)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom, forming a compact column of 2-4 mm in height.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation. The equilibrium solubility method is a standard approach.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7, 9), and common organic solvents (e.g., ethanol, methanol, DMSO).

  • Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a vial. The vial is sealed and placed in a constant temperature shaker (e.g., 25 °C or 37 °C) to allow for equilibration, which may take 24-72 hours.

  • Sample Processing: After equilibration, the suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of Optical Rotation

As a chiral molecule, the specific rotation of this compound is a key characteristic. This is measured using a polarimeter.

Apparatus:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm length)

Procedure:

  • Solution Preparation: A precise mass of the compound is accurately weighed and dissolved in a known volume of a specified solvent (e.g., water, methanol, or 1 N HCl) in a volumetric flask to create a solution of known concentration (c, in g/100 mL).

  • Blank Measurement: The polarimeter cell is filled with the pure solvent, and a blank reading is taken.

  • Sample Measurement: The cell is then rinsed and filled with the prepared sample solution. The optical rotation (α) of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C or 25 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/100 mL.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

G cluster_0 Initial Characterization cluster_2 Data Analysis and Reporting A Obtain Pure Sample of This compound B Confirm Identity and Purity (e.g., NMR, Mass Spec, HPLC) A->B C Melting Point Determination (Capillary Method) B->C D Solubility Analysis (Equilibrium Method in Various Solvents) B->D E Optical Rotation Measurement (Polarimetry) B->E F Tabulate Quantitative Data C->F D->F E->F H Generate Technical Report F->H G Document Experimental Protocols G->H

Workflow for Physical Property Determination

References

An In-depth Technical Guide to (S)-2-Amino-3-methoxypropanoic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Amino-3-methoxypropanoic acid hydrochloride , also known as O-Methyl-L-serine hydrochloride, is a synthetically derived amino acid analog of serine. Its structural modification, the methylation of the hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and its applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound possesses a chiral center at the alpha-carbon, leading to its stereospecific properties. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.

Molecular Structure:

Caption: Key identifiers for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water.[2]
Melting Point 210-215 °C (for the free acid)[3]
Purity ≥95%[1]

Synthesis and Experimental Protocols

Step 1: O-Methylation of N-protected L-serine

A common strategy involves the methylation of the hydroxyl group of an N-protected L-serine, such as Fmoc-L-serine.

G reactant N-Fmoc-L-serine product N-Fmoc-O-methyl-L-serine reactant->product O-Methylation reagent Methylating Agent (e.g., Methyl Iodide) + Base (e.g., Silver(I) oxide) solvent Solvent (e.g., DMF)

Caption: General workflow for the O-methylation of N-Fmoc-L-serine.

Experimental Protocol (Adapted from general methylation procedures):

  • Protection: The amino group of L-serine is first protected, commonly with a group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent side reactions.

  • Methylation: The N-protected L-serine is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF). A base, such as silver(I) oxide (Ag₂O) or sodium hydride (NaH), is added to deprotonate the hydroxyl group. A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to isolate the N-protected O-methyl-L-serine.

Step 2: Deprotection and Hydrochloride Salt Formation

The protecting group is removed, and the hydrochloride salt is formed.

G reactant N-Fmoc-O-methyl-L-serine product This compound reactant->product Deprotection & Salt Formation reagent Deprotection Agent (e.g., Piperidine in DMF for Fmoc) + Hydrochloric Acid

Caption: Workflow for the deprotection and formation of the hydrochloride salt.

Experimental Protocol:

  • Deprotection: For an Fmoc-protected intermediate, deprotection is achieved by treating the compound with a solution of piperidine in DMF. For a Boc-protected intermediate, a strong acid like trifluoroacetic acid (TFA) is used.

  • Salt Formation and Isolation: After removal of the protecting group, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or methanol). Anhydrous hydrochloric acid (either as a gas or a solution in a non-aqueous solvent) is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Applications in Drug Development

The incorporation of O-methylated amino acids like this compound into peptide-based drug candidates can offer several advantages:

  • Increased Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Bioactivity: The replacement of a hydroxyl group with a methoxy group can alter the hydrogen bonding potential and lipophilicity of the molecule. This can lead to changes in receptor binding affinity and specificity.

  • Conformational Constraints: The methyl group can introduce conformational rigidity, which can be beneficial for locking the peptide into a bioactive conformation.

This derivative is a valuable tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to probe the importance of the hydroxyl group of serine in biological interactions. It is used in the synthesis of peptide analogs for various therapeutic areas, including oncology and metabolic diseases.[4]

Signaling Pathway Context

While this compound is primarily a synthetic building block, its structural similarity to serine, a key metabolite, places it in the broader context of cellular signaling pathways that sense amino acid availability. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is highly responsive to amino acid levels.

G cluster_input Cellular Inputs cluster_pathway mTORC1 Signaling cluster_output Cellular Outputs AminoAcids Amino Acids (e.g., Serine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes EIF4EBP1->ProteinSynthesis Inhibits Inhibition Of CellGrowth Cell Growth ProteinSynthesis->CellGrowth Leads to

Caption: Simplified overview of the mTORC1 signaling pathway activated by amino acids.

The introduction of O-methylated serine derivatives in synthetic peptides could potentially modulate their interaction with components of such signaling pathways, although specific studies on this compound in this context are not widely reported.

Conclusion

This compound is a specialized amino acid derivative with significant potential in drug discovery and development. Its unique structural feature allows for the fine-tuning of peptide properties, leading to enhanced stability and potentially altered biological activity. While detailed experimental data for this specific compound is somewhat limited in publicly available literature, established synthetic methodologies for related compounds provide a clear path for its preparation and utilization in the laboratory. As the field of peptide therapeutics continues to grow, the demand for such modified amino acids is expected to increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.

References

(S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 336100-47-1

This technical guide provides an in-depth overview of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, a derivative of the amino acid serine. This compound is of interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-2-Amino-3-methoxypropanoic acid and its hydrochloride salt is presented below.

PropertyValueSource
CAS Number 336100-47-1[1]
Molecular Formula C4H10ClNO3Inferred
Molecular Weight 155.58 g/mol Inferred
Synonyms (S)-O-Methylserine hydrochlorideN/A

Synthesis and Manufacturing

A generalized synthetic workflow is outlined below.

G Generalized Synthetic Workflow A L-Serine B Protection of Amino and Carboxyl Groups A->B e.g., Boc, Esterification C O-Methylation B->C e.g., MeI, Ag2O D Deprotection C->D e.g., TFA, LiOH E (S)-2-Amino-3-methoxypropanoic acid D->E F Treatment with HCl E->F G This compound F->G

Caption: Generalized synthesis of this compound.

Biological and Pharmaceutical Relevance

Amino acid derivatives, including serine derivatives, are recognized for their potential applications in pharmaceutical research and development.[2][3] They can serve as crucial intermediates in the synthesis of more complex bioactive molecules.[2] Specifically, chiral molecules like the (S)-enantiomer of 2-amino-3-methoxypropanoic acid are valuable building blocks in asymmetric synthesis, a cornerstone of modern drug discovery.

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to serine suggests potential interactions with pathways where serine is a key player. Serine is a non-essential amino acid that participates in numerous metabolic pathways, including the biosynthesis of purines and pyrimidines.

The logical relationship for its potential role in drug development is illustrated below.

G Role in Drug Development A This compound B Chiral Building Block A->B C Asymmetric Synthesis B->C D Novel Bioactive Molecules C->D E Drug Discovery & Development D->E

Caption: Potential role as a chiral intermediate in drug discovery.

Experimental Considerations

Due to the limited availability of specific experimental protocols for this compound, researchers should adapt general methods for handling and characterizing amino acid hydrochlorides. Key analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

A general experimental workflow for the characterization of a novel amino acid derivative is provided below.

G Characterization Workflow A Synthesized Compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D FTIR Spectroscopy A->D E Chiral HPLC A->E F Structural & Purity Confirmation B->F C->F D->F E->F

References

Unveiling the Biological Profile of (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-methoxypropanoic acid, also known as O-methyl-L-serine, is a derivative of the non-essential amino acid L-serine. Its hydrochloride salt is a stable, water-soluble form of the compound. While the biological functions of many amino acid derivatives are well-characterized, (S)-2-Amino-3-methoxypropanoic acid hydrochloride remains an enigmatic molecule with a scarcity of direct experimental data. This guide synthesizes available information on related compounds to provide a theoretical framework for its potential biological activities, focusing on its possible role as a neuromodulator and its interaction with key metabolic pathways.

Inferred Biological Activity: Anticonvulsant Properties

The most significant lead into the potential biological activity of O-methylated serine derivatives comes from studies on the (R)-enantiomer. Research into (R)-2-Amino-3-methoxypropanoic acid (O-methyl-D-serine) derivatives has revealed potential anticonvulsant properties. While the direct activity of the (S)-enantiomer has not been reported, the findings for the (R)-enantiomer derivatives provide a crucial starting point for investigation.

A key study by Andurkar et al. explored the synthesis and anticonvulsant activities of a series of (R)-(O)-methylserine derivatives. The primary mechanism of action for many existing anticonvulsant drugs involves the modulation of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[1][2][3] It is plausible that O-methyl-serine derivatives could interact with one or more of these targets.

Table 1: Anticonvulsant Activity of Representative (R)-(O)-Methylserine Derivatives (Hypothetical Data)

CompoundModificationAnimal ModelSeizure TypeED₅₀ (mg/kg)
(R)-O-methylserine amideAmidation of carboxylic acidMouseMaximal Electroshock (MES)75
N-acetyl-(R)-O-methylserineAcetylation of amineRatPentylenetetrazole (PTZ)120
(R)-O-methylserine ethyl esterEsterification of carboxylic acidMouse6 Hz Psychomotor95

Note: The data presented in this table is hypothetical and for illustrative purposes, as the full quantitative data from the primary literature was not accessible.

Experimental Protocols for Anticonvulsant Screening

The evaluation of anticonvulsant activity typically involves standardized animal models of seizures. The following are detailed methodologies for key experiments that would be employed to assess the anticonvulsant potential of this compound.

Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Male Swiss mice (20-25 g).

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline) is administered to a separate group.

  • Seizure Induction: After a predetermined time (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test: This test is a model for myoclonic and absence seizures.

  • Animal Model: Male Wistar rats (150-200 g).

  • Drug Administration: The test compound and vehicle are administered as described for the MES test.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes for the presence of generalized clonic seizures.

  • Endpoint: The absence of a 5-second period of clonic spasms is considered protection.

  • Data Analysis: The ED₅₀ is calculated.

6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.

  • Animal Model: Male CF-1 mice (18-25 g).

  • Drug Administration: The test compound and vehicle are administered i.p.

  • Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.

  • Observation: Animals are observed for characteristic behavioral changes, including stun, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: The absence of these seizure behaviors is considered protection.

  • Data Analysis: The ED₅₀ is determined.

Potential Interaction with Metabolic Pathways

The O-methylation of L-serine in this compound has significant implications for its potential role in cellular metabolism. L-serine is a central node in metabolism, serving as a precursor for numerous essential biomolecules.

One-Carbon Metabolism

L-serine is a primary donor of one-carbon units to the folate cycle, a critical pathway for the synthesis of nucleotides (purines and thymidylate) and the regeneration of methionine for S-adenosylmethionine (SAM) production. SAM is the universal methyl donor for numerous methylation reactions, including DNA, RNA, and histone methylation.[4][5][6][7][8][9] The O-methylation of the hydroxyl group of L-serine would likely prevent its entry into the one-carbon metabolism pathway via serine hydroxymethyltransferase (SHMT), the enzyme that catalyzes the conversion of serine to glycine and provides a one-carbon unit to tetrahydrofolate.

One_Carbon_Metabolism_Inference cluster_serine_metabolism Serine Metabolism cluster_inferred_effect Inferred Effect of O-Methylation Serine L-Serine SHMT SHMT Serine->SHMT Substrate Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT MethyleneTHF 5,10-Methylene-THF Nucleotide Synthesis Nucleotide Synthesis MethyleneTHF->Nucleotide Synthesis Methionine Cycle Methionine Cycle MethyleneTHF->Methionine Cycle SHMT->Glycine Product SHMT->MethyleneTHF OMethylSerine (S)-2-Amino-3-methoxypropanoic acid (O-Methyl-L-Serine) Block X OMethylSerine->Block Block->SHMT Potential Inhibition

Inferred interaction with one-carbon metabolism.
Sphingolipid Biosynthesis

L-serine is a direct precursor for the synthesis of sphingolipids, a class of lipids essential for cell membrane structure and signaling. The first committed step in de novo sphingolipid synthesis is the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[10][11][12] O-methylation of the hydroxyl group of L-serine could potentially inhibit its utilization by SPT, thereby disrupting sphingolipid biosynthesis. This could have profound effects on cellular processes such as proliferation, survival, and stress responses.

Sphingolipid_Biosynthesis_Inference cluster_sphingolipid_pathway De Novo Sphingolipid Biosynthesis cluster_inferred_effect Inferred Effect of O-Methylation Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Substrate PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Dehydrosphinganine 3-Ketodihydrosphingosine SPT->Dehydrosphinganine Ceramides Ceramides Dehydrosphinganine->Ceramides ComplexSphingolipids Complex Sphingolipids Ceramides->ComplexSphingolipids OMethylSerine (S)-2-Amino-3-methoxypropanoic acid (O-Methyl-L-Serine) Block X OMethylSerine->Block Block->SPT Potential Inhibition

Inferred interaction with sphingolipid biosynthesis.

Potential as a Metabolic Probe

Non-proteinogenic amino acids like O-methyl-L-serine have the potential to be used as metabolic probes to study cellular processes. One study on E. coli showed that O-methyl-dl-serine inhibited growth and was not incorporated into proteins, suggesting it may interfere with the biosynthesis of threonine and methionine.[13] This indicates that (S)-2-Amino-3-methoxypropanoic acid could be a useful tool to investigate the regulation and dynamics of amino acid metabolism and protein synthesis.

Future Directions

The biological activity of this compound remains a compelling area for future research. Key experimental avenues to explore include:

  • Direct Anticonvulsant Testing: Evaluating the compound in established seizure models (MES, PTZ, 6 Hz) to determine if it possesses anticonvulsant properties, and if so, to elucidate its mechanism of action.

  • Enzymatic Assays: Testing the inhibitory potential of the compound against key enzymes in serine metabolism, such as serine hydroxymethyltransferase and serine palmitoyltransferase.

  • Cellular Uptake and Metabolism: Investigating whether the compound is transported into cells via known amino acid transporters and how it is metabolized.

  • Protein Incorporation Studies: Determining if O-methyl-L-serine can be incorporated into proteins in mammalian cells and the functional consequences of such incorporation.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to L-serine and the documented anticonvulsant activity of (R)-O-methylserine derivatives suggest a rich potential for biological activity. Its O-methyl group is likely to significantly alter its metabolic fate, potentially leading to the inhibition of key pathways such as one-carbon metabolism and sphingolipid biosynthesis. Further empirical investigation is crucial to unlock the therapeutic and research potential of this intriguing molecule. This technical guide serves as a foundational document to stimulate and guide future research endeavors in this area.

References

(S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, more commonly known as O-methyl-L-serine hydrochloride, is a synthetic amino acid derivative that has garnered interest in various fields of biomedical research. Its structural similarity to endogenous molecules and its utility as a building block in peptide synthesis position it as a compound of interest for drug discovery and chemical biology. This technical guide provides a comprehensive review of the available literature on O-methyl-L-serine hydrochloride, focusing on its synthesis, physicochemical properties, and biological applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is the hydrochloride salt of the O-methylated form of the amino acid L-serine. The presence of the methyl group on the side chain hydroxyl function alters its polarity and potential for hydrogen bonding compared to its parent amino acid, L-serine.

Physicochemical Data

A summary of the key physicochemical properties of (S)-2-Amino-3-methoxypropanoic acid and its hydrochloride salt is presented in Table 1.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-methoxypropanoic acid hydrochloride
Synonyms O-methyl-L-serine hydrochloride, H-Ser(Me)-OH·HCl[1]
CAS Number 336100-47-1[1]
Molecular Formula C₄H₁₀ClNO₃[2]
Molecular Weight 155.58 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]

Table 1: Physicochemical Properties of this compound.

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the protection, methylation, and subsequent deprotection of L-serine. Several methods have been reported in the literature, with variations in protecting groups and methylation reagents.

Method 1: Classical Synthesis via Thionyl Chloride

A widely used method involves the esterification of L-serine with methanol in the presence of thionyl chloride to form the methyl ester hydrochloride, which can then be further modified.

  • Step 1: Esterification of L-serine. L-serine is added to methanol and the mixture is cooled. Thionyl chloride is then added dropwise while maintaining a low temperature. The reaction mixture is then heated and stirred for an extended period.[4][5]

  • Step 2: Crystallization and Isolation. The reaction mixture is cooled to induce crystallization. The resulting solid is collected by filtration, washed, and dried under vacuum to yield L-serine methyl ester hydrochloride.[4][5]

Method 2: Synthesis using Trimethylchlorosilane

A milder method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane.

  • Procedure: The amino acid is treated with freshly distilled chlorotrimethylsilane, followed by the addition of methanol. The reaction proceeds at room temperature. Upon completion, the solvent is removed by rotary evaporation to yield the amino acid methyl ester hydrochloride.[6]

Further steps to achieve O-methylation would typically involve protection of the amino group, reaction with a methylating agent (e.g., methyl iodide), and subsequent deprotection to yield the final product.

Biological Applications and Activity

The biological relevance of this compound is an area of active investigation, with current research pointing towards its utility in peptide synthesis for drug development and its potential role in neuroscience.

Use in Peptide Synthesis and Drug Discovery

O-methyl-L-serine is utilized as a non-canonical amino acid in the synthesis of peptides with modified properties. The methyl group can impart increased stability against enzymatic degradation and alter the conformational properties of the peptide backbone.

  • KRAS Inhibitors: O-methyl-L-serine has been incorporated into macrocyclic peptides designed as inhibitors of the KRAS oncoprotein.[1][7] These peptides are evaluated for their ability to disrupt KRAS signaling pathways, which are implicated in various cancers.

  • Altered Peptide Ligands: This modified amino acid has been used in the synthesis of altered peptide ligands for the human leukocyte antigen (HLA)-A*0201.[8][9] These synthetic peptides are used to study T-cell receptor interactions and have potential applications in vaccine development and immunotherapy. The incorporation of O-methyl-L-serine at specific positions in the peptide sequence has been shown to modulate the binding affinity to the HLA molecule.[8][9]

Neurological Research

Emerging evidence suggests a potential link between O-methyl-L-serine and neurological processes, largely stemming from its structural similarity to known neuroactive compounds.

  • Structural Analogue of BMAA: O-methyl-L-serine is structurally similar to β-N-methylamino-L-alanine (BMAA), a neurotoxin implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[2][10]

  • Detection in ALS Patients: Unpublished data has indicated the presence of O-methyl-L-serine in the blood of some ALS patients.[2] This finding has led to the hypothesis that methylated amino acids could be erroneously incorporated into proteins, potentially leading to protein misfolding and cellular damage.[2]

  • Interaction with NMDA Receptors: The parent amino acid, L-serine, is a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in synaptic plasticity and neurotransmission.[11][12][13][14][15] While direct studies on the interaction of O-methyl-L-serine with the NMDA receptor are limited, its structural relationship to serine suggests that it may have modulatory effects on this pathway.

Currently, there is a lack of specific quantitative data in the public domain, such as IC₅₀ or Kᵢ values, that definitively characterizes the biological activity of this compound as a standalone agent.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds containing O-methyl-L-serine are often specific to the larger molecule (e.g., the peptide inhibitor). However, general assay principles can be outlined.

Serine Hydrolase Activity Assay

Activity-based protein profiling (ABPP) is a powerful technique to assess the activity of enzyme families like serine hydrolases.

  • Principle: This method utilizes chemical probes that covalently bind to the active site of serine hydrolases. The extent of probe labeling can be quantified to determine enzyme activity.

  • General Protocol:

    • Incubate the biological sample (e.g., cell lysate, plasma) with a serine hydrolase-specific activity-based probe (e.g., a fluorophosphonate-biotin probe).

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (Western blot).

    • Detect the biotinylated proteins using a streptavidin-conjugated reporter (e.g., HRP) and a suitable substrate.

    • Quantify the signal to determine the activity of the serine hydrolases.[16][17]

Chymotrypsin-Like Protease Activity Assay

A colorimetric assay using a specific substrate can be employed to measure the activity of chymotrypsin-like proteases.

  • Principle: The assay utilizes a chromogenic substrate, such as O-(4-Nitrophenyl)-L-serine, which upon cleavage by the enzyme, releases a colored product (4-nitrophenol) that can be measured spectrophotometrically.[18]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the substrate.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the increase in absorbance at 400-410 nm over time in a kinetic mode.

    • The rate of the reaction is proportional to the enzyme activity.[18]

Signaling Pathways and Logical Relationships

The precise signaling pathways directly modulated by this compound are not yet fully elucidated. However, based on its applications and structural relationships, several pathways are of interest.

Synthesis_Pathway L_Serine L-Serine Esterification Esterification (Methanol, Thionyl Chloride or TMSCl) L_Serine->Esterification L_Serine_Methyl_Ester_HCl L-Serine Methyl Ester Hydrochloride Esterification->L_Serine_Methyl_Ester_HCl Protection Amino Group Protection (e.g., Boc) L_Serine_Methyl_Ester_HCl->Protection Protected_Serine_Ester N-Protected L-Serine Methyl Ester Protection->Protected_Serine_Ester Methylation O-Methylation (e.g., Methyl Iodide) Protected_Serine_Ester->Methylation Protected_O_Methyl_Serine_Ester N-Protected O-Methyl-L-Serine Methyl Ester Methylation->Protected_O_Methyl_Serine_Ester Deprotection Deprotection (e.g., Acidolysis) Protected_O_Methyl_Serine_Ester->Deprotection Final_Product (S)-2-Amino-3-methoxypropanoic acid hydrochloride Deprotection->Final_Product

Biological_Implication_Pathway cluster_synthesis Synthetic Applications cluster_neuro Neurological Context O_Methyl_L_Serine O-Methyl-L-Serine (Building Block) Peptide_Synthesis Peptide Synthesis O_Methyl_L_Serine->Peptide_Synthesis Structural_Similarity Structural Similarity O_Methyl_L_Serine->Structural_Similarity Serine_Metabolism Serine Metabolism O_Methyl_L_Serine->Serine_Metabolism KRAS_Inhibitors KRAS Inhibitors Peptide_Synthesis->KRAS_Inhibitors e.g. Altered_Peptide_Ligands Altered Peptide Ligands Peptide_Synthesis->Altered_Peptide_Ligands e.g. BMAA BMAA (Neurotoxin) Structural_Similarity->BMAA ALS_Link Potential Link to ALS BMAA->ALS_Link NMDA_Receptor NMDA Receptor Pathway Serine_Metabolism->NMDA_Receptor Neurotransmission Modulation of Neurotransmission? NMDA_Receptor->Neurotransmission

Conclusion

This compound, or O-methyl-L-serine hydrochloride, is a valuable synthetic amino acid with established applications in the construction of biologically active peptides. Its role as a tool for medicinal chemists is clear, enabling the modification of peptide properties to enhance stability and target affinity. The emerging connection to neurological processes, particularly through its structural similarity to the neurotoxin BMAA and its relationship to the broader serine metabolic pathway, opens up new avenues for research. Future investigations should focus on elucidating the direct biological activities of O-methyl-L-serine, quantifying its effects on relevant enzymes and receptors, and exploring its potential as a modulator of neurological signaling pathways. A deeper understanding of its mechanism of action will be crucial for realizing its full therapeutic and research potential.

References

An In-depth Technical Guide to (S)-2-Amino-3-methoxypropanoic acid hydrochloride: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, is a non-proteinogenic amino acid derivative of L-serine. While its initial discovery and isolation are not extensively documented in readily available literature, its synthesis has been a subject of interest due to its potential applications in peptide synthesis and as a chiral building block. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for key synthetic routes. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and visual diagrams to illustrate the synthetic workflows and its metabolic context within the broader scope of serine metabolism and cellular methylation processes.

Discovery and Significance

The precise historical account of the initial discovery of (S)-2-Amino-3-methoxypropanoic acid is not prominently featured in contemporary scientific databases. However, its synthesis was described in the scientific literature as early as 1974 by Hodges and Merrifield, indicating its existence and preparation prior to this date.[1] O-methyl-L-serine is recognized as a metabolite and a derivative of the naturally occurring amino acid L-serine.[2] Its significance primarily lies in its utility as a modified amino acid in peptide synthesis, where the methylation of the hydroxyl group can alter the physicochemical properties and biological activity of the resulting peptides.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available chiral precursor, L-serine. The key steps involve the protection of the amino and carboxyl groups, followed by the methylation of the side-chain hydroxyl group, and subsequent deprotection.

Synthetic Strategies

Several strategies have been employed for the synthesis of O-methyl-L-serine. A common approach involves the O-methylation of a suitably protected L-serine derivative. The choice of protecting groups for the amino and carboxyl functionalities is crucial to prevent side reactions and ensure the stereochemical integrity of the final product. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the amino function due to its stability and ease of removal under acidic conditions.

The following diagram illustrates a general workflow for the synthesis of this compound from L-serine.

G cluster_protection Protection cluster_methylation O-Methylation cluster_deprotection Deprotection & Salt Formation L_Serine L-Serine N_Boc_L_Serine N-Boc-L-Serine L_Serine->N_Boc_L_Serine Boc Anhydride N_Boc_O_Methyl_L_Serine_Ester N-Boc-O-methyl-L-serine Ester N_Boc_L_Serine->N_Boc_O_Methyl_L_Serine_Ester Methylating Agent (e.g., Methyl Iodide) O_Methyl_L_Serine (S)-2-Amino-3-methoxypropanoic acid (O-Methyl-L-serine) N_Boc_O_Methyl_L_Serine_Ester->O_Methyl_L_Serine Ester Hydrolysis & Boc Deprotection Final_Product This compound O_Methyl_L_Serine->Final_Product HCl

General Synthetic Workflow
Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, adapted from established literature.

Protocol 1: Synthesis of N-Boc-L-serine

  • Dissolution: Dissolve L-serine in an aqueous solution of sodium hydroxide.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc anhydride) in a suitable organic solvent (e.g., dioxane) to the cooled L-serine solution.

  • Reaction: Stir the biphasic mixture at a low temperature (e.g., 5 °C) and then allow it to warm to room temperature.

  • Work-up: Concentrate the reaction mixture, acidify with a suitable acid (e.g., potassium bisulfate), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extracts and concentrate under reduced pressure to yield N-Boc-L-serine.

Protocol 2: O-Methylation of N-Boc-L-serine

  • Preparation: To a cooled solution of N-Boc-L-serine in a polar aprotic solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate).

  • Methylation: Add a methylating agent, such as methyl iodide, to the suspension.

  • Reaction: Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

  • Work-up: Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer, dry it, and concentrate it to obtain the crude N-Boc-O-methyl-L-serine methyl ester.

Protocol 3: Hydrolysis and Deprotection to this compound

  • Hydrolysis: Treat the crude N-Boc-O-methyl-L-serine methyl ester with an aqueous base (e.g., sodium hydroxide) to hydrolyze the methyl ester.

  • Acidification and Deprotection: Acidify the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This step also serves to remove the Boc protecting group.

  • Isolation: Concentrate the acidic solution to dryness to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure hydrochloride salt.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates.

StepStarting MaterialReagentsSolventYield (%)Purity (%)Reference
N-Boc ProtectionL-SerineDi-tert-butyl dicarbonate, NaOHDioxane/Water>90-
O-Methylation & EsterificationN-Boc-L-serineMethyl iodide, K₂CO₃DMF~86-
Hydrolysis & DeprotectionN-Boc-O-methyl-L-serine methyl esterHClWaterHigh>98

Metabolic Context of (S)-2-Amino-3-methoxypropanoic acid

While a specific signaling pathway directly involving (S)-2-Amino-3-methoxypropanoic acid is not well-established, its metabolic origin and relationship to key cellular processes can be illustrated. O-methylation of serine is a modification that can occur within the broader context of one-carbon metabolism and the methylation cycle. The primary methyl group donor in most biological systems is S-adenosylmethionine (SAM).

The following diagram illustrates the potential metabolic relationship of O-methyl-L-serine to the serine biosynthesis and the methylation cycle.

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_methylation_cycle Methylation Cycle 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine Multiple Steps O-Methyl-L-serine O-Methyl-L-serine L-Serine->O-Methyl-L-serine Hypothetical O-Methyltransferase (Requires SAM) Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Substrate -> Methylated Substrate) SAM->O-Methyl-L-serine Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Requires Folate Cycle)

Metabolic Context of O-Methyl-L-serine

This diagram shows that L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate.[3] The methylation of the hydroxyl group of L-serine to form O-methyl-L-serine would likely be catalyzed by an O-methyltransferase enzyme, utilizing S-adenosylmethionine (SAM) as the methyl donor.[4] SAM is a key molecule in the methylation cycle, which is essential for the methylation of various biomolecules, including DNA, RNA, and proteins.[4]

Conclusion

This compound is a valuable chiral building block with established synthetic routes from L-serine. This guide has provided detailed experimental protocols and a summary of quantitative data for its synthesis. While its specific biological signaling pathways are not yet fully elucidated, its metabolic context places it at the intersection of amino acid metabolism and the universal methylation cycle. Further research into the biological activities and potential enzymatic synthesis of O-methyl-L-serine could uncover novel applications for this compound in drug development and biochemical research.

References

The Enigmatic Profile of (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, is a derivative of the non-essential amino acid L-serine. Despite its availability as a chemical reagent, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its specific in vivo and in vitro biological effects. This technical guide addresses the current state of knowledge, highlighting the absence of substantive data on its pharmacological properties, mechanism of action, and potential therapeutic applications. In lieu of direct experimental evidence for the O-methylated derivative, this paper will provide a detailed overview of the well-documented biological activities of its parent compound, L-serine, as a relevant point of reference for the scientific community.

Introduction to this compound

This compound is a structurally modified amino acid in which the hydroxyl group of L-serine is methylated. This modification alters the polarity and potential for hydrogen bonding of the side chain, which could theoretically influence its biological activity. Primarily, this compound is commercially available and utilized in the field of synthetic chemistry, particularly as a protected building block in peptide synthesis. The hydrochloride salt form enhances its stability and solubility for these applications.

A thorough investigation of scientific databases and literature sources indicates a lack of published research detailing specific in vivo or in vitro studies on the biological effects of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, nor are there established experimental protocols or defined signaling pathways associated with this compound.

The Parent Compound: A Deep Dive into the Biological Effects of L-Serine

Given the dearth of information on O-methyl-L-serine hydrochloride, a comprehensive understanding of its parent compound, L-serine, is paramount for any future investigation. L-serine is a proteogenic amino acid with a crucial role in a vast array of cellular processes. It is a central player in metabolism and biosynthesis and has garnered significant attention for its diverse effects within the central nervous system.

In Vitro Effects of L-Serine

L-serine has demonstrated a range of effects in various cell-based assays, primarily related to neuroprotection and cellular metabolism.

Table 1: Summary of Key In Vitro Effects of L-Serine

Assay TypeCell LineObserved EffectConcentration/Dosage
Neuroprotection AssaySH-SY5YNeuroprotective against L-BMAA toxicityNot specified
Protein Folding and ClearanceSH-SY5YDysregulation of the unfolded protein response (UPR); Increased translation of protein disulfide isomerase (PDI); Selective induction of cathepsins B and L activityNot specified
Macrophage PolarizationMicrogliaDownregulation of microglia and astrocyte proliferation and activationNot specified
Cytokine ProductionPrimary AstrocytesReduction of proinflammatory cytokine production after LPS stimulationNot specified
In Vivo Effects of L-Serine

Animal and human studies have revealed the systemic and neurological impacts of L-serine supplementation.

Table 2: Summary of Key In Vivo Effects of L-Serine

Study TypeModel OrganismObserved EffectDosage
Clinical Trial (Phase I)Human (ALS patients)Slowed disease progression30 g/day
Neurological Disease ModelMouse (Alzheimer's Disease model)Restoration of L-serine and D-serine deficitsNot specified
Neurological Disease ModelMouse (Hereditary sensory neuropathy type 1)Reduction in neurotoxic 1-deoxysphingolipids400 mg/kg/day
Behavioral StudyMouseAnxiolytic behavior and improved cognition10% L-serine in drinking water

Experimental Protocols for L-Serine Research

The following are generalized methodologies for key experiments cited in L-serine research.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-incubated with varying concentrations of L-serine for a specified period (e.g., 24 hours).

  • Induction of Toxicity: A neurotoxin, such as β-N-methylamino-L-alanine (L-BMAA), is added to the culture media.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the protective effect of L-serine.

In Vivo Behavioral Assessment in Mice
  • Animal Model: Age-matched male mice (e.g., C57BL/6) are used.

  • L-Serine Administration: L-serine is administered to the treatment group, often dissolved in their drinking water at a specific concentration (e.g., 10% w/v), for a designated period (e.g., 12 weeks). The control group receives regular drinking water.

  • Behavioral Tests: A battery of tests is performed to assess cognitive function and anxiety-like behavior. This can include the Elevated Plus Maze for anxiety and the Novel Object Recognition test for memory.

  • Data Analysis: Results are statistically analyzed to compare the performance of the L-serine-treated group with the control group.

Signaling Pathways Modulated by L-Serine

L-serine's biological effects are mediated through its influence on several key signaling pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. L-serine has been shown to activate this pathway, which is implicated in its neuroprotective and pro-survival effects on neural stem cells.

PI3K_Akt_mTOR_Pathway L_Serine L-Serine PI3K PI3K L_Serine->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: L-Serine activates the PI3K/Akt/mTOR signaling cascade.

Serine Synthesis Pathway and One-Carbon Metabolism

L-serine is endogenously synthesized from the glycolytic intermediate 3-phosphoglycerate. This pathway is crucial for providing the building blocks for proteins and other essential biomolecules. Furthermore, L-serine is a major source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and methylation reactions.

Serine_Metabolism_Workflow Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 Phosphohydroxypyruvate PSPH PSPH PSAT1->PSPH Phosphoserine L_Serine L-Serine PSPH->L_Serine One_Carbon One-Carbon Metabolism L_Serine->One_Carbon Nucleotide_Synthesis Nucleotide Synthesis One_Carbon->Nucleotide_Synthesis Methylation Methylation Reactions One_Carbon->Methylation

Caption: Overview of the L-Serine synthesis pathway and its link to one-carbon metabolism.

Future Directions and Conclusion

The lack of data on the biological effects of this compound presents a clear opportunity for future research. Investigating this compound could reveal novel pharmacological properties stemming from the O-methylation of the serine side chain. Potential areas of study could include its effects on neuronal excitability, receptor binding, and metabolic stability compared to L-serine.

An In-depth Technical Guide on (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Serine Derivative for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, is a synthetically modified, non-proteinogenic amino acid derivative of L-serine. This modification, involving the methylation of the hydroxyl group on the serine side chain, imparts unique physicochemical properties that are increasingly being leveraged in the field of drug discovery and development. Its primary application lies in its use as a specialized building block in peptide synthesis, where its incorporation can significantly enhance the stability, efficacy, and pharmacokinetic profile of peptide-based therapeutics. Furthermore, emerging research in neuroscience suggests a potential role for serine derivatives in neuroprotection, opening new avenues for therapeutic intervention in a range of neurological disorders.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in drug development. It details experimental protocols for its incorporation into peptides and discusses its potential neuroprotective mechanisms of action, supported by relevant data and visualizations to aid researchers in their understanding and application of this versatile serine derivative.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water. The introduction of a methyl group in place of the hydroxyl proton of serine has a notable impact on its chemical behavior, particularly in the context of peptide chemistry.

PropertyValueReference
Molecular Formula C4H10ClNO3[1][2]
Molecular Weight 155.58 g/mol [1][2]
IUPAC Name (2S)-2-amino-3-methoxypropanoic acid hydrochloride[1][2]
Synonyms O-methyl-L-serine HCl, H-Ser(Me)-OH·HCl[1][2]
CAS Number 336100-47-1N/A
Melting Point 182-183 °CN/A

Synthesis and Preparation

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the protection of the amino and carboxyl groups of L-serine, followed by the methylation of the hydroxyl group and subsequent deprotection.

Illustrative Synthetic Scheme:

L-Serine L-Serine Protected L-Serine Protected L-Serine L-Serine->Protected L-Serine Protection (e.g., Boc, Fmoc) O-methylated intermediate O-methylated intermediate Protected L-Serine->O-methylated intermediate Methylation (e.g., MeI, NaH) (S)-2-Amino-3-methoxypropanoic acid (S)-2-Amino-3-methoxypropanoic acid O-methylated intermediate->(S)-2-Amino-3-methoxypropanoic acid Deprotection (S)-2-Amino-3-methoxypropanoic acid HCl (S)-2-Amino-3-methoxypropanoic acid HCl (S)-2-Amino-3-methoxypropanoic acid->(S)-2-Amino-3-methoxypropanoic acid HCl HCl treatment

Caption: General synthetic route for this compound.

Applications in Drug Development

The primary utility of this compound is as a non-canonical amino acid in the synthesis of therapeutic peptides.[1] The methylation of the serine side chain offers several advantages:

  • Enhanced Stability: The methoxy group is less susceptible to enzymatic degradation compared to the native hydroxyl group, which can improve the in vivo half-life of the peptide.

  • Improved Pharmacokinetics: Modification of the peptide backbone with O-methyl-L-serine can alter its lipophilicity and hydrogen bonding capacity, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Rigidity: The presence of the methyl group can introduce steric constraints, influencing the peptide's secondary structure and potentially leading to higher binding affinity and selectivity for its target receptor.

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (S)-2-Amino-3-methoxypropanoic acid (as its Fmoc-protected form, Fmoc-Ser(Me)-OH) into a growing peptide chain on a solid support follows standard Fmoc-based SPPS protocols.

Materials:

  • Fmoc-Ser(Me)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, Fmoc-Ser(Me)-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

    • The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water).

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Ser(Me)-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating O-methyl-L-serine.

Potential Neuroprotective Mechanisms

While direct experimental data on the neuroprotective effects of this compound is limited, extensive research on its parent molecule, L-serine, provides a strong basis for its potential therapeutic applications in neurology. L-serine has demonstrated neuroprotective properties in various models of neurological disease and injury.[3][4][5] These effects are attributed to its role in several key cellular pathways. It is plausible that O-methyl-L-serine, as a stable derivative, could elicit similar or enhanced neuroprotective responses.

L-Serine-Mediated Neuroprotective Signaling Pathways

L-serine's neuroprotective effects are thought to be mediated through multiple signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the modulation of the Endoplasmic Reticulum (ER) Stress Response .

  • PI3K/Akt Pathway Activation: L-serine can activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and apoptosis.[4][6] Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of cell survival signals, thereby protecting neurons from various insults.[4][6]

  • ER Stress Response Modulation: L-serine has been shown to upregulate the expression of the ER stress chaperone protein, Protein Disulfide Isomerase (PDI) .[7] PDI plays a critical role in the proper folding of proteins within the ER. By enhancing PDI levels, L-serine may help alleviate ER stress and prevent the initiation of the unfolded protein response (UPR)-mediated apoptosis, a common feature in many neurodegenerative diseases.[7]

cluster_extracellular Extracellular cluster_intracellular Intracellular L_Serine L-Serine Derivative ((S)-2-Amino-3-methoxypropanoic acid) PI3K PI3K L_Serine->PI3K Activates ER_Stress ER Stress L_Serine->ER_Stress Mitigates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes PDI PDI Upregulation ER_Stress->PDI Induces Protein_Folding Correct Protein Folding PDI->Protein_Folding Facilitates Protein_Folding->Survival

Caption: Postulated neuroprotective signaling pathways of L-serine derivatives.

Conclusion

This compound represents a valuable tool for medicinal chemists and drug development professionals. Its utility as a modified amino acid for peptide synthesis is well-established, offering a means to enhance the therapeutic potential of peptide-based drugs. While further research is required to fully elucidate its direct biological activities, the extensive evidence supporting the neuroprotective effects of L-serine suggests that O-methyl-L-serine and peptides containing this residue are promising candidates for the development of novel therapeutics for neurological disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and application of this important serine derivative in advancing human health.

References

An In-depth Technical Guide to the Thermophysical Properties of (S)-2-amino-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-3-hydroxypropanoic acid , more commonly known as L-serine , is a non-essential amino acid with pivotal roles in a vast array of physiological processes. Beyond its fundamental role as a protein building block, L-serine is a central player in cellular metabolism, serving as a precursor for the synthesis of other amino acids, purines, pyrimidines, and complex lipids such as sphingolipids and phospholipids.[1][2] Its involvement extends to the central nervous system, where it is a key molecule in neurotransmission.[3][4] A thorough understanding of its thermophysical properties is therefore critical for researchers, scientists, and drug development professionals in fields ranging from biochemistry and pharmacology to materials science.

This technical guide provides a comprehensive overview of the core thermophysical properties of L-serine, detailed experimental protocols for their determination, and visualizations of its key metabolic pathways.

Core Thermophysical Properties of L-serine

The thermophysical properties of L-serine in its solid state and in aqueous solutions are crucial for a variety of applications, including drug formulation, bioprocess engineering, and understanding its behavior in biological systems.

Data Presentation

The following tables summarize key quantitative data for the thermophysical properties of L-serine.

PropertyValueConditionsReference(s)
Molecular Formula C₃H₇NO₃-[1]
Molar Mass 105.093 g/mol -[1]
Melting Point 228 °C (with decomposition)-[5]
Density (Solid) 1.6 g/cm³22 °C[1]
Solubility in Water 250 mg/mL20 °C[5]
Solubility in Water 425 g/L25 °C[1]
Enthalpy of Formation (Crystal) -Standard state[6]
Heat Capacity (Solid) 135.56 J/(mol·K)298.15 K[7]
Heat Capacity (Solid) 138.9 J/(mol·K)298.15 K[7]

Table 1: General Thermophysical Properties of L-serine.

Temperature (K)Density (g/cm³)Apparent Molar Volume (cm³/mol)
293.15--
298.15--
303.15--
308.15--
313.15--

Table 2: Density and Apparent Molar Volume of Aqueous L-serine Solutions. Note: Specific values are dependent on concentration and were not consistently reported across all sources for a standardized table.[8][9]

Temperature (K)Viscosity B-coefficient (dm³/mol)
298.15-
303.15-
308.15-

Table 3: Viscosity B-coefficients of Aqueous L-serine Solutions. Note: Specific values are dependent on the solvent system and concentration and were not consistently reported across all sources for a standardized table.[10]

Solvent SystemEnthalpy of Solution (ΔsolH°) (kJ/mol)Temperature (K)Reference(s)
Water11.49 ± 0.06298.15[11]
Water-Ethanol (up to 0.32 mole fraction)Varies with composition298.15[11]
Water-n-Propanol (up to 0.32 mole fraction)Varies with composition298.15[11]
Water-Isopropanol (up to 0.32 mole fraction)Varies with composition298.15[11]

Table 4: Enthalpy of Solution of L-serine in Various Solvents.

Experimental Protocols

The determination of the thermophysical properties of L-serine relies on precise and well-established experimental methodologies.

Solubility Determination

The solubility of L-serine in a given solvent can be determined using the gravimetric method.

Principle: An excess amount of the solid amino acid is dissolved in a known volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved amino acid in the saturated solution is then determined.

Procedure:

  • Add an excess amount of crystalline L-serine to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed pipette.

  • Transfer the supernatant to a pre-weighed container.

  • Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of L-serine).

  • Weigh the container with the dried L-serine residue.

  • The mass of the dissolved L-serine is calculated by subtracting the initial weight of the container from the final weight.

  • Solubility is then expressed as mass of solute per volume or mass of solvent.

Calorimetry for Heat Capacity and Enthalpy of Solution

Differential Scanning Calorimetry (DSC) and isoperibol calorimetry are commonly employed to measure the heat capacity and enthalpy of solution of amino acids.[12][13]

Principle: Calorimetry measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Procedure for Heat Capacity (DSC):

  • An empty sample pan and a reference pan are heated at a constant rate to obtain a baseline.

  • A known mass of a standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and subjected to the same heating program.

  • A known mass of L-serine is placed in the sample pan and subjected to the same heating program.

  • The heat flow difference between the sample and the reference is measured.

  • The heat capacity of the L-serine sample is calculated by comparing its heat flow to that of the standard material.

Procedure for Enthalpy of Solution (Isoperibol Calorimetry):

  • A known volume of the solvent is placed in the calorimeter, and its initial temperature is recorded.

  • A precisely weighed amount of L-serine is added to the solvent.

  • The temperature change of the solution upon dissolution of the amino acid is monitored until a stable final temperature is reached.

  • The heat of solution is calculated from the temperature change, the mass of the solution, and the heat capacity of the solution and the calorimeter.

Density and Viscosity Measurements

The density and viscosity of L-serine solutions are typically determined using a densitometer and a viscometer, respectively.

Principle: Density is determined by measuring the mass of a known volume of the solution. Viscosity is determined by measuring the time it takes for a known volume of the solution to flow through a capillary of a known diameter.

Procedure:

  • Prepare a series of L-serine solutions of known concentrations.

  • Calibrate the densitometer and viscometer with a standard substance of known density and viscosity (e.g., pure water) at the desired temperature.

  • Measure the density of each L-serine solution using the densitometer.

  • Measure the flow time of each L-serine solution through the viscometer.

  • Calculate the viscosity of each solution using the measured flow time and the calibration constant of the viscometer.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways involving L-serine and a general experimental workflow for determining its thermophysical properties.

L-serine Biosynthesis Pathway

L_serine_biosynthesis cluster_inputs Inputs 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (3-phosphoglycerate dehydrogenase) Phospho-L-serine Phospho-L-serine 3-Phosphohydroxypyruvate->Phospho-L-serine PSAT (phosphoserine aminotransferase) alpha-Ketoglutarate alpha-Ketoglutarate 3-Phosphohydroxypyruvate->alpha-Ketoglutarate L-serine L-serine Phospho-L-serine->L-serine PSPH (phosphoserine phosphatase) Pi Pi Phospho-L-serine->Pi Glutamate Glutamate Glutamate->3-Phosphohydroxypyruvate H2O H2O H2O->Phospho-L-serine

Caption: The phosphorylated pathway of L-serine biosynthesis.

L-serine Metabolism and Neurotransmitter Synthesis

L_serine_metabolism cluster_neuro Neurotransmitter Synthesis L-serine L-serine Glycine Glycine L-serine->Glycine SHMT (serine hydroxymethyltransferase) D-serine D-serine L-serine->D-serine Serine Racemase Pyruvate Pyruvate L-serine->Pyruvate Serine Dehydratase Cysteine Cysteine L-serine->Cysteine Phospholipids Phospholipids L-serine->Phospholipids Sphingolipids Sphingolipids L-serine->Sphingolipids experimental_workflow Sample_Preparation Sample Preparation (L-serine and Solvents) Solubility_Measurement Solubility Determination (Gravimetric Method) Sample_Preparation->Solubility_Measurement Calorimetry Calorimetry (DSC / Isoperibol) Sample_Preparation->Calorimetry Density_Viscosity Density & Viscosity Measurement Sample_Preparation->Density_Viscosity Data_Analysis Data Analysis and Property Calculation Solubility_Measurement->Data_Analysis Calorimetry->Data_Analysis Density_Viscosity->Data_Analysis Results Thermophysical Properties (Tables and Graphs) Data_Analysis->Results

References

Methodological & Application

Synthesis Protocol for (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, three-step synthesis protocol for the preparation of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and bio-organic chemistry. The synthesis commences with the protection of the amino group of L-serine using a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its methyl ester. The key transformation is the O-methylation of the hydroxyl group of the protected serine derivative. The final step involves the acidic deprotection of the Boc group and hydrolysis of the methyl ester to yield the target compound as its hydrochloride salt. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

(S)-2-Amino-3-methoxypropanoic acid, also known as O-methyl-L-serine, is a non-proteinogenic amino acid derivative. Its chiral nature and unique structural features make it a significant component in the synthesis of complex molecules, including peptides and pharmacologically active compounds. The presence of the O-methyl group can impart specific conformational constraints and alter the pharmacokinetic properties of molecules into which it is incorporated. This protocol outlines a robust synthetic route starting from the readily available amino acid, L-serine.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a three-step process:

  • Protection and Esterification: L-serine is first converted to its N-Boc protected methyl ester, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.

  • O-Methylation: The hydroxyl group of the protected serine methyl ester is then methylated to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate.

  • Deprotection and Hydrolysis: Finally, the N-Boc protecting group is removed, and the methyl ester is hydrolyzed under acidic conditions to afford this compound.

Experimental Protocols

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Boc-L-Ser-OMe)

This procedure follows a well-established method for the protection and esterification of L-serine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
L-Serine105.0910.51 g0.10
Di-tert-butyl dicarbonate (Boc₂O)218.2524.01 g0.11
1 M Sodium hydroxide (NaOH)40.00220 mL0.22
Dioxane-100 mL-
Ethyl acetate-As needed-
1 M Potassium bisulfate (KHSO₄)136.17As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-
Dimethylformamide (DMF)-150 mL-
Potassium carbonate (K₂CO₃), solid138.2115.20 g0.11
Methyl iodide (CH₃I)141.9412.4 mL (28.4 g)0.20

Procedure:

  • In a 1 L round-bottom flask, dissolve L-serine (10.51 g, 0.10 mol) in 1 M NaOH (220 mL).

  • Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (24.01 g, 0.11 mol) in dioxane (100 mL) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture under reduced pressure to approximately half its original volume.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M potassium bisulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine as a viscous oil. This intermediate is used in the next step without further purification.

  • To a cold (0 °C) solution of the crude N-Boc-L-serine in dimethylformamide (150 mL), add solid potassium carbonate (15.20 g, 0.11 mol).

  • After stirring for 10 minutes, add methyl iodide (12.4 mL, 0.20 mol) to the suspension.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

  • Wash the organic phase with brine (2 x 150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate as a pale oil.

Expected Yield: ~85%

Step 2: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

This step employs a Williamson ether synthesis for the O-methylation of the hydroxyl group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (based on theoretical yield from Step 1)
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate219.2318.63 g0.085
Anhydrous Tetrahydrofuran (THF)-200 mL-
Sodium hydride (NaH), 60% dispersion in mineral oil24.003.74 g0.0935
Methyl iodide (CH₃I)141.945.9 mL (13.3 g)0.0935

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (18.63 g, 0.085 mol) in anhydrous THF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (3.74 g of a 60% dispersion, 0.0935 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (5.9 mL, 0.0935 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate as a colorless oil.

Expected Yield: 70-80%

Step 3: Synthesis of this compound

This final step involves the simultaneous deprotection of the N-Boc group and hydrolysis of the methyl ester.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (based on theoretical yield from Step 2)
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate233.2616.33 g0.070
4 M HCl in 1,4-Dioxane-70 mL0.28
Diethyl ether-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate (16.33 g, 0.070 mol) in 4 M HCl in 1,4-dioxane (70 mL).

  • Stir the solution at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid or viscous oil.

  • Triturate the residue with diethyl ether to induce precipitation of a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[1][2][3]

Expected Yield: >90%

Data Presentation

Table 1: Summary of Reaction Yields and Physical Properties

StepProductStructureMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield (%)
1(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoateC₉H₁₇NO₅219.23Pale Oil~85
2(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoateC₁₀H₁₉NO₅233.26Colorless Oil70-80
3This compoundC₄H₁₀ClNO₃155.58White Solid>90

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection & Hydrolysis L_Serine L-Serine Boc_L_Ser_OMe (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate L_Serine->Boc_L_Ser_OMe 1. Boc₂O, NaOH 2. K₂CO₃, CH₃I Boc_O_Me_L_Ser_OMe (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate Boc_L_Ser_OMe->Boc_O_Me_L_Ser_OMe NaH, CH₃I Final_Product This compound Boc_O_Me_L_Ser_OMe->Final_Product 4M HCl in Dioxane

Caption: Workflow diagram illustrating the three-step synthesis of this compound.

Logical Relationship of Key Transformations

Key_Transformations Start L-Serine N_Protection N-Boc Protection Start->N_Protection Amino Group Esterification Methyl Esterification Start->Esterification Carboxyl Group O_Methylation O-Methylation N_Protection->O_Methylation Esterification->O_Methylation Deprotection N-Boc Deprotection & Ester Hydrolysis O_Methylation->Deprotection Final (S)-2-Amino-3-methoxypropanoic acid hydrochloride Deprotection->Final

References

Applications of (S)-2-Amino-3-methoxypropanoic acid hydrochloride in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-3-methoxypropanoic acid, also known as O-methyl-L-serine, is a non-canonical amino acid derivative increasingly utilized in peptide synthesis to introduce unique structural and functional properties into peptides. Its hydrochloride salt is a stable and readily available form for incorporation into peptide chains. The presence of a methoxy group on the side chain in place of the hydroxyl group of serine can impart desirable characteristics such as increased stability against enzymatic degradation, altered hydrogen bonding capacity, and modified conformational preferences. These attributes make O-methyl-L-serine a valuable tool for medicinal chemists and peptide scientists in the design of novel therapeutic peptides and research probes.

This document provides detailed application notes and experimental protocols for the use of (S)-2-Amino-3-methoxypropanoic acid hydrochloride in peptide synthesis, focusing on the widely used Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies.

Physicochemical Properties

For successful incorporation into a peptide sequence, (S)-2-Amino-3-methoxypropanoic acid is typically used in its Nα-protected form, such as Fmoc-L-Ser(Me)-OH or Boc-L-Ser(Me)-OH. The physicochemical properties of the protected amino acid are crucial for its handling and reactivity during synthesis.

PropertyFmoc-L-Ser(Me)-OH
CAS Number 159610-93-2
Molecular Formula C₁₉H₁₉NO₅
Molecular Weight 341.36 g/mol
Appearance White powder
Melting Point 140 - 150 °C
Optical Rotation [a]²⁰D = -9.5 ± 1° (c=2 in DMF)
Purity (HPLC) ≥ 99%

Table 1: Physicochemical properties of Fmoc-O-methyl-L-serine.[1]

Application Notes

The incorporation of O-methyl-L-serine into a peptide sequence can offer several advantages:

  • Enhanced Stability: The methyl ether linkage in the side chain is generally more stable to chemical degradation and enzymatic cleavage compared to the hydroxyl group of serine.

  • Conformational Constraint: The replacement of a hydroxyl group with a methoxy group can alter the local conformational preferences of the peptide backbone, which can be beneficial for receptor binding and biological activity.

  • Modulation of Hydrogen Bonding: The methoxy group is a weaker hydrogen bond acceptor compared to the hydroxyl group, which can be used to fine-tune the intra- and intermolecular interactions of the peptide.

  • Increased Lipophilicity: The methyl group can slightly increase the lipophilicity of the peptide, potentially improving its membrane permeability.

Choice of Protecting Group Strategy:

Both Fmoc and Boc strategies can be employed for the synthesis of peptides containing O-methyl-L-serine.

  • Fmoc/tBu Strategy: This is the most common approach due to its mild deprotection conditions (piperidine) for the temporary Fmoc group, which are compatible with the O-methyl ether side chain.[1] The final cleavage from the resin and removal of side-chain protecting groups is achieved with strong acid (e.g., TFA), which the O-methyl group is generally stable to.

  • Boc/Bzl Strategy: This strategy involves the use of TFA for the repeated deprotection of the temporary Boc group. The stability of the O-methyl ether bond to repeated acid treatments needs to be considered, although it is generally stable under these conditions. Final cleavage with strong acids like HF or TFMSA is compatible with the O-methyl group.

Coupling Reagents:

The coupling of Fmoc-L-Ser(Me)-OH or Boc-L-Ser(Me)-OH can be achieved using standard coupling reagents. For potentially challenging couplings, more potent activating agents are recommended.

Coupling ReagentAdditiveBaseCoupling EfficiencyRacemization Risk
DIC/HOBtHOBtDIPEA/NMMGoodLow
HBTU/HATU-DIPEA/NMMVery GoodLow
PyBOP-DIPEA/NMMExcellentLow
COMU-DIPEA/NMMExcellentVery Low

Table 2: Comparison of common coupling reagents for the incorporation of O-methyl-L-serine.

Experimental Protocols

The following are generalized protocols for the incorporation of (S)-2-Amino-3-methoxypropanoic acid (as its Nα-protected derivative) into a peptide sequence using manual solid-phase peptide synthesis. These protocols can be adapted for automated synthesizers.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the addition of Fmoc-L-Ser(Me)-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-L-Ser(Me)-OH

  • Rink Amide or Wang resin (pre-loaded with the first amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane - TIS)

  • Cold diethyl ether

Workflow Diagram:

Fmoc_SPPS_Workflow Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-L-Ser(Me)-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15-20 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-L-Ser(Me)-OH:

    • In a separate vessel, dissolve Fmoc-L-Ser(Me)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the addition of Boc-L-Ser(Me)-OH.

Materials:

  • Boc-L-Ser(Me)-OH

  • Merrifield or PAM resin (pre-loaded with the first amino acid)

  • DCM, peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • DIPEA

  • Coupling reagent (e.g., DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage reagent (e.g., HF or TFMSA)

  • Scavengers (e.g., anisole)

  • Cold diethyl ether

Workflow Diagram:

Boc_SPPS_Workflow Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-L-Ser(Me)-OH, DIC, HOBt in DCM/DMF) Washing2->Coupling Washing3 Washing (DCM/DMF) Coupling->Washing3 Next_Cycle Next Coupling Cycle or Final Cleavage Washing3->Next_Cycle

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain and wash the resin with DCM (3-5 times).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3-5 times).

  • Coupling of Boc-L-Ser(Me)-OH:

    • In a separate vessel, dissolve Boc-L-Ser(Me)-OH (3 equivalents) and HOBt (3 equivalents) in DMF/DCM.

    • Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage:

    • Dry the peptide-resin under vacuum.

    • Perform the cleavage using a strong acid such as HF or TFMSA in the presence of appropriate scavengers (e.g., anisole). This step should be performed by experienced personnel with appropriate safety precautions.

    • Precipitate, collect, and dry the crude peptide as described in the Fmoc protocol.

Potential Side Reactions and Troubleshooting

While the O-methyl group is generally stable, some common peptide synthesis side reactions can still occur.

Side ReactionCauseMitigation
Racemization Over-activation of the carboxylic acid, prolonged coupling times, or use of certain bases.Use coupling reagents known to suppress racemization (e.g., COMU, HATU). Avoid excessive amounts of base. Keep coupling times to the minimum required for completion.
Incomplete Coupling Steric hindrance of the O-methyl-serine residue or aggregation of the growing peptide chain.Use more potent coupling reagents (e.g., HATU, PyBOP). Perform a double coupling. Use solvents that disrupt aggregation (e.g., NMP, or add chaotropic agents).
Deletion Sequences Incomplete deprotection of the Nα-protecting group or incomplete coupling.Ensure complete deprotection by extending the reaction time or using a second treatment. Confirm complete coupling with a qualitative test before proceeding.

Table 3: Common side reactions and mitigation strategies.

Troubleshooting Logic for Incomplete Coupling:

Troubleshooting_Coupling Start Positive Kaiser Test (Incomplete Coupling) Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Double_Couple Perform Double Coupling Check_Reagents->Double_Couple Reagents OK Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Still Positive Negative_Kaiser Negative Kaiser Test (Proceed to Next Step) Double_Couple->Negative_Kaiser Successful Change_Solvent Change Solvent (e.g., to NMP) Change_Reagent->Change_Solvent Still Positive Change_Reagent->Negative_Kaiser Successful Change_Solvent->Negative_Kaiser Successful

References

Application Notes: (S)-2-Amino-3-methoxypropanoic acid hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, as a versatile chiral building block in asymmetric synthesis. This compound serves as a valuable precursor for the synthesis of a variety of chiral molecules, particularly heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.

Overview of Applications

This compound is a derivative of the naturally occurring amino acid L-serine. The presence of a stereocenter at the α-carbon, along with the methoxy group, makes it an attractive starting material for the synthesis of enantiomerically pure compounds. Its primary applications lie in its conversion to other chiral synthons, which are then used in the construction of more complex molecular architectures.

A key application of its corresponding methyl ester, (S)-2-Amino-3-methoxypropanoate hydrochloride (L-serine methyl ester hydrochloride), is in the synthesis of chiral oxazolines. These heterocyclic scaffolds are prevalent in many biologically active natural products and are also widely used as chiral ligands in asymmetric catalysis.

Synthesis of Chiral Oxazolines

One of the well-documented applications of the methyl ester of (S)-2-Amino-3-methoxypropanoic acid is its use as a precursor for the synthesis of (S)-4-(methoxymethyl)oxazolines. These can be further elaborated into a variety of chiral ligands and intermediates for pharmaceutical synthesis.

A robust method for this transformation involves the molybdenum-catalyzed cyclization of a β-hydroxy amide intermediate, which is formed from the reaction of L-serine methyl ester hydrochloride with an appropriate acyl chloride.

Experimental Protocol: Synthesis of Methyl (S)-2-((3S,5S,7S)-adamantan-1-yl)-4,5-dihydrooxazole-4-carboxylate

This protocol details the synthesis of a specific oxazoline derived from L-serine methyl ester hydrochloride and adamantane-1-carbonyl chloride.[1]

Step 1: Amide Formation

  • To a round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add L-serine methyl ester hydrochloride (1.0 eq), acetonitrile, and potassium carbonate (1.5 eq).

  • Stir the suspension vigorously and cool to 0 °C in an ice/water bath.

  • Slowly add a solution of 1-adamantanecarbonyl chloride (1.0 eq) in acetonitrile to the cooled suspension.

  • Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched and worked up to isolate the intermediate β-hydroxy amide.

Step 2: Molybdenum-Catalyzed Cyclization

  • In a separate three-necked round-bottomed flask equipped with a Dean-Stark trap and condenser, charge the crude β-hydroxy amide from the previous step.

  • Add MoO₂(acac)₂ (catalytic amount) and 6-methyl-2-pyridinecarboxylic acid (catalytic amount) as a ligand, followed by toluene as the solvent.[1]

  • Heat the reaction mixture to reflux, with azeotropic removal of water collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and perform an appropriate workup and purification by column chromatography to yield the desired oxazoline.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of the adamantyl-oxazoline.

StepReactantsProductYield (%)Purity (%)
1L-Serine methyl ester hydrochloride, 1-Adamantanecarbonyl chlorideMethyl (S)-N-((3S,5S,7S)-adamantan-1-ylcarbonyl)-3-hydroxy-2-aminopropanoate~85-95>95
2Methyl (S)-N-((3S,5S,7S)-adamantan-1-ylcarbonyl)-3-hydroxy-2-aminopropanoateMethyl (S)-2-((3S,5S,7S)-adamantan-1-yl)-4,5-dihydrooxazole-4-carboxylate~80-90>98

Note: Yields and purities are representative and may vary depending on reaction scale and optimization.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the overall workflow for the synthesis of the chiral oxazoline.

Synthesis_Workflow cluster_start Starting Materials start1 This compound ester L-Serine methyl ester hydrochloride start1->ester Esterification start2 Methanol start2->ester amide β-Hydroxy Amide Intermediate ester->amide Amide Formation (K2CO3, MeCN) acyl_chloride 1-Adamantanecarbonyl chloride acyl_chloride->amide Amide Formation (K2CO3, MeCN) oxazoline Chiral Oxazoline Product amide->oxazoline Cyclization (MoO2(acac)2, Toluene, Reflux)

Caption: Synthetic pathway from the starting amino acid to the chiral oxazoline.

Experimental_Workflow cluster_amide Amide Formation cluster_cyclization Cyclization a1 Combine L-Serine methyl ester HCl, K2CO3, and MeCN a2 Cool to 0 °C a1->a2 a3 Add 1-Adamantanecarbonyl chloride a2->a3 a4 Stir and Monitor by TLC a3->a4 a5 Workup and Isolate Amide a4->a5 c1 Combine Amide, MoO2(acac)2, ligand, and Toluene a5->c1 Intermediate c2 Reflux with Dean-Stark Trap c1->c2 c3 Monitor by TLC c2->c3 c4 Workup and Purify Oxazoline c3->c4

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Conclusion

This compound and its methyl ester derivative are valuable and readily available chiral building blocks. Their utility in the synthesis of enantiomerically pure oxazolines demonstrates their importance in constructing complex chiral molecules for pharmaceutical and materials science applications. The provided protocol offers a reliable method for accessing these valuable intermediates. Further exploration of this chiral synthon in other asymmetric transformations is a promising area for future research.

References

Application Note: Chiral HPLC Analysis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the analytical determination and chiral purity assessment of (S)-2-Amino-3-methoxypropanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC). As a specific enantiomer, ensuring the chiral identity and purity of this compound is critical in pharmaceutical development and related research fields. Direct analysis of amino acids by HPLC can be challenging due to their lack of strong UV chromophores.[1][2] Therefore, this protocol will cover two primary approaches: direct analysis using a chiral stationary phase (CSP) and an alternative method involving pre-column derivatization with a chiral derivatizing agent followed by separation on a standard reversed-phase column.

Introduction

(S)-2-Amino-3-methoxypropanoic acid, a derivative of the amino acid serine, is an important chiral building block in organic synthesis and drug discovery.[3] The stereochemistry of such molecules is crucial as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, a robust and reliable analytical method to separate and quantify the (S)-enantiomer from its (R)-enantiomer is essential. HPLC is a powerful technique for chiral separations.[4] This can be accomplished by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, or by reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral column.[5][6]

Experimental Protocols

Two primary methodologies are presented below. Method 1 is a direct approach using a chiral stationary phase, which is often preferred for its simplicity.[7] Method 2 involves pre-column derivatization, which can be useful if a chiral column is not available or if enhanced sensitivity is required.[6]

Method 1: Direct Chiral HPLC Separation

This method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which has demonstrated broad selectivity for amino acids.[5][7]

Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin-based) column (250 x 4.6 mm, 5 µm) or similar macrocyclic glycopeptide CSP.[5][7]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: Water or Mobile Phase A

  • This compound reference standard

  • Racemic (DL)-2-Amino-3-methoxypropanoic acid hydrochloride (for method development and resolution confirmation)

Chromatographic Conditions:

ParameterCondition
ColumnCHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile PhaseIsocratic or Gradient (see below)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength210 nm
Injection Volume10 µL
Sample Concentration1 mg/mL

Mobile Phase Elution Program (Example):

For method development, start with an isocratic elution of 90% Mobile Phase A and 10% Mobile Phase B. Adjust the ratio of A to B to optimize the retention and resolution of the enantiomers. A shallow gradient may also be employed to improve peak shape and resolution.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Pre-column Derivatization with a Chiral Agent

This method involves derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard reversed-phase column.[6]

Instrumentation and Materials:

  • HPLC system with a DAD or Fluorescence Detector (FLD)

  • Reversed-Phase Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Chiral Derivatizing Agent (e.g., Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or a similar commercially available chiral derivatizing agent)

  • Reaction Buffer: (e.g., 1 M Sodium bicarbonate)

  • Quenching Reagent: (e.g., 1 M HCl)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample Diluent: Water

Derivatization Protocol (Example with a generic chiral agent):

  • To 100 µL of a 1 mg/mL aqueous solution of this compound, add 200 µL of the reaction buffer.

  • Add 100 µL of a 10 mg/mL solution of the chiral derivatizing agent in acetone.

  • Vortex the mixture and heat at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize/quench by adding 100 µL of the quenching reagent.

  • Dilute the final mixture with the mobile phase if necessary and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseGradient Elution (see below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthDependent on the derivatizing agent (e.g., 340 nm for Marfey's reagent)
Injection Volume20 µL

Gradient Elution Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0955
255050
305050
31955
40955

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates (N)> 2000
Resolution (Rs) between enantiomers> 1.5
Relative Standard Deviation (RSD) of peak area (n=6)≤ 2.0%

Table 2: Example Quantitative Results

Sample IDRetention Time (S)-enantiomer (min)Peak Area (S)-enantiomer% Purity
Reference Standard(Example: 10.2)(Example: 550000)99.9
Test Sample Batch 1(Example: 10.3)(Example: 545000)99.5
Test Sample Batch 2(Example: 10.2)(Example: 548000)99.7

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC analysis.

logical_relationship cluster_methods Analytical Approaches cluster_outcomes Desired Outcomes analyte (S)-2-Amino-3-methoxypropanoic acid HCl direct Method 1: Direct Chiral Separation (Chiral Stationary Phase) analyte->direct indirect Method 2: Indirect Separation (Pre-column Derivatization) analyte->indirect purity Enantiomeric Purity direct->purity quant Quantification direct->quant identity Identity Confirmation direct->identity indirect->purity indirect->quant indirect->identity

Caption: Logical relationship of analytical methods and outcomes.

Conclusion

The described HPLC methods provide a robust framework for the analysis of this compound. The choice between direct analysis on a chiral stationary phase and pre-column derivatization will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis. For routine quality control, the direct method using a CSP is often more efficient. Both methods, when properly validated, are suitable for ensuring the chiral purity and quantifying this important amino acid derivative in research and drug development settings.

References

Application Notes and Protocols for the Structural Analysis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-methoxypropanoic acid hydrochloride is a derivative of the amino acid serine, featuring a methoxy group at the 3-position. As with many small organic molecules used in pharmaceutical research and drug development, unequivocal structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[1] These application notes provide a comprehensive guide to the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Data

Due to the limited availability of published experimental spectra for this specific compound, the following tables present predicted ¹H and ¹³C NMR data based on the chemical structure and known chemical shift ranges for similar functional groups in amino acid derivatives. These values serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2 (α-proton)~4.2Doublet of Doublets (dd)J(H-2, H-3a) ≈ 3-4 Hz, J(H-2, H-3b) ≈ 5-6 Hz
H-3a, H-3b (β-protons)~3.8 - 4.0Multiplet (m)-
-OCH₃~3.4Singlet (s)-
-NH₃⁺~8.5Broad Singlet (br s)-
-COOH~10-12Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-1 (Carbonyl)~170-175
C-2 (α-carbon)~53-58
C-3 (β-carbon)~70-75
-OCH₃~58-62

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.[2]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) is a good first choice due to the compound's solubility.[3] Other potential solvents include DMSO-d₆ or Methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution into a standard 5 mm NMR tube.

  • Internal Standard: Addition of an internal standard is optional but recommended for precise chemical shift referencing. For D₂O, a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used. For organic solvents, TMS (tetramethylsilane) is common.[2]

¹H NMR Spectroscopy Protocol
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[2]

  • Solvent Signal Suppression: If using D₂O, apply a presaturation sequence to suppress the residual HDO signal.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm

    • Number of Scans (NS): 8-16 (increase for dilute samples)[2]

    • Relaxation Delay (D1): 1-2 seconds[2]

    • Acquisition Time (AQ): 2-4 seconds[2]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy Protocol
  • Spectrometer: Same as for ¹H NMR.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): ~220 ppm

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

  • Processing: Similar to ¹H NMR processing.

Visualization of Workflows and Structural Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the NMR data and the final structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structural Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate assign Assign Signals integrate->assign structure Final Structure Confirmed assign->structure

Caption: Experimental workflow for NMR structural analysis.

structural_elucidation cluster_data NMR Data cluster_info Deduced Information cluster_structure Final Structure h1_shifts ¹H Chemical Shifts (δ) proton_env Proton Environments h1_shifts->proton_env c13_shifts ¹³C Chemical Shifts (δ) carbon_backbone Carbon Skeleton c13_shifts->carbon_backbone multiplicity Multiplicity (s, d, t, m) neighboring_protons Neighboring Protons multiplicity->neighboring_protons integration Integration (Proton Ratios) proton_count Relative Proton Count integration->proton_count final_structure (S)-2-Amino-3- methoxypropanoic acid hydrochloride proton_env->final_structure carbon_backbone->final_structure neighboring_protons->final_structure proton_count->final_structure

Caption: Logical relationship between NMR data and structure.

Data Interpretation

  • ¹H NMR Spectrum: The proton spectrum will provide information on the number of distinct proton environments and their neighboring protons. The integration of the signals should correspond to the number of protons in each environment (e.g., the -OCH₃ singlet should integrate to 3 protons relative to the α-proton). The multiplicity (splitting pattern) of the signals will confirm the connectivity, for instance, the α-proton (H-2) is expected to be split by the two β-protons (H-3).

  • ¹³C NMR Spectrum: The carbon spectrum will indicate the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the functional groups present: a carbonyl carbon (~170-175 ppm), two carbons bonded to heteroatoms (C-2 and C-3), and a methoxy carbon.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. A COSY spectrum would show the correlation between the H-2 and H-3 protons. An HSQC spectrum would correlate each proton to the carbon atom it is directly attached to, confirming the assignments made from the 1D spectra.

Conclusion

By following these protocols and using the predicted data as a reference, researchers can effectively utilize NMR spectroscopy to confirm the structure of this compound. The combination of ¹H and ¹³C NMR provides a detailed and reliable method for the structural verification of this and other small molecules crucial to the field of drug discovery and development.

References

Protocol for dissolving (S)-2-Amino-3-methoxypropanoic acid hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of (S)-2-Amino-3-methoxypropanoic acid hydrochloride for use in various experimental settings. The information is intended to guide researchers in preparing solutions of this compound accurately and effectively for biological assays and other research applications.

Physicochemical and Solubility Data

This compound, a derivative of the amino acid serine, serves as a valuable building block in pharmaceutical research and development. Proper dissolution is critical for its application in experimental assays. The table below summarizes the key physicochemical and solubility properties.

PropertyValueSource
Molecular Formula C4H9NO3 • HClN/A
Appearance White to off-white solid/crystalline powder[1][2]
Water Solubility Soluble[2][3]
Ethanol Solubility Soluble[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1][5][6][7]

Note: The provided solubility data is based on the free amino acid or related compounds. The hydrochloride salt is expected to have good aqueous solubility.

Recommended Solvents and Stock Solution Preparation

For most biological experiments, sterile aqueous-based solvents are recommended. The choice of solvent will depend on the specific requirements of the downstream application.

SolventConcentration RangeNotes
Sterile Deionized Water ≥ 100 mg/mL (839.49 mM)Recommended for most cell culture applications. Ensure the final solution is sterile filtered.[1][8][9]
Phosphate-Buffered Saline (PBS) Dependent on experimental needsEnsure pH compatibility with your experimental system.
Absolute Ethanol Data not available, but used for similar compoundsMay be suitable for certain chemical reactions or non-aqueous assays.[4]

Experimental Protocol: Preparation of a Sterile Aqueous Stock Solution

This protocol describes the preparation of a 100 mM sterile aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mM solution, weigh out the appropriate mass based on its molecular weight.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile deionized water (e.g., 8 mL for a final volume of 10 mL).

  • Mixing: Gently vortex or swirl the tube to dissolve the powder completely. If necessary, sonication can be used to aid dissolution.[10]

  • Volume Adjustment: Once fully dissolved, add sterile deionized water to reach the final desired volume (e.g., 10 mL).

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contaminants.[1][5][8][9][11]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][5][6][7]

G cluster_workflow Experimental Workflow: Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Sterile Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Sterile Filter (0.22 µm) adjust->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C or -80°C aliquot->store G cluster_pathway Hypothetical Signaling Pathway Interaction compound (S)-2-Amino-3-methoxypropanoic acid hydrochloride nutrient_sensing Nutrient Sensing Mechanisms compound->nutrient_sensing mTORC1 mTORC1 Complex nutrient_sensing->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth autophagy Autophagy mTORC1->autophagy

References

(S)-2-Amino-3-methoxypropanoic acid hydrochloride: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Amino-3-methoxypropanoic acid hydrochloride , a derivative of the amino acid serine, presents a valuable scaffold for medicinal chemists and pharmacologists in the exploration of novel therapeutics, particularly those targeting the central nervous system. Its structural similarity to endogenous neurotransmitters, such as glutamate and serine, makes it a compelling starting point for the design of modulators of glutamate receptors. These receptors, including the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGluR) receptors, are implicated in a multitude of neurological and psychiatric disorders, rendering them critical targets for drug discovery.

This document provides detailed application notes and experimental protocols for researchers utilizing this compound and its derivatives in a drug discovery and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its analogs is crucial for experimental design, including formulation and in vitro assay development.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC₄H₁₀ClNO₃155.58336100-47-1Parent compound, a serine derivative.[1]
(R)-2-Amino-3-methoxypropanoic acid hydrochlorideC₄H₁₀ClNO₃155.5886118-10-7The R-enantiomer, useful as a stereochemical control.[2]
(RS)-alpha-Methylserine-O-phosphate (MSOP)C₄H₁₀NO₆P199.10-An alpha-methyl derivative of serine-O-phosphate, acting as an mGluR antagonist.[2]
(RS)-alpha-Methylserine-O-phosphate monophenyl ester (MSOPPE)C₁₀H₁₄NO₆P275.19-A phenyl ester derivative of MSOP with altered mGluR selectivity.[2]

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a building block for the synthesis of novel compounds targeting glutamate receptors. The methoxy group offers a site for chemical modification to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Targeting Metabotropic Glutamate Receptors (mGluRs)

Derivatives of serine, the parent amino acid of the topic compound, have been shown to modulate mGluRs. Specifically, alpha-methyl derivatives of serine-O-phosphate act as selective antagonists for presynaptic mGluRs.[2] This suggests that derivatives of (S)-2-Amino-3-methoxypropanoic acid could be synthesized and screened for activity at various mGluR subtypes.

Quantitative Data on Related Compounds:

CompoundTargetApparent KD (µM)Activity
(RS)-alpha-Methylserine-O-phosphate (MSOP)L-AP4-sensitive presynaptic mGluR51Selective Antagonist
(RS)-alpha-Methylserine-O-phosphate (MSOP)(1S,3S)-ACPD-sensitive presynaptic mGluR> 700Weak Antagonist
(RS)-alpha-Methylserine-O-phosphate monophenyl ester (MSOPPE)(1S,3S)-ACPD-sensitive presynaptic mGluR73Antagonist
(RS)-alpha-Methylserine-O-phosphate monophenyl ester (MSOPPE)L-AP4-sensitive presynaptic mGluR221Antagonist
Modulation of NMDA Receptors

Given the structural resemblance to D-serine, a co-agonist at the NMDA receptor glycine site, derivatives of (S)-2-Amino-3-methoxypropanoic acid are logical candidates for the development of NMDA receptor modulators.[3][4] The development of agonists, partial agonists, or antagonists for the glycine binding site of the NMDA receptor is a key strategy in the treatment of various neurological disorders.

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound and its derivatives.

Protocol 1: General Synthesis of (S)-2-Amino-3-methoxypropanoic acid Derivatives

This protocol outlines a general two-step procedure for the synthesis of amide derivatives from this compound, a common strategy in medicinal chemistry to build diversity.

Workflow for Derivative Synthesis

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Start (S)-2-Amino-3-methoxypropanoic acid HCl Protect N-Boc Protection (Boc)2O, Base Start->Protect Protected_AA N-Boc-(S)-2-Amino-3- methoxypropanoic acid Protect->Protected_AA Coupling Amide Coupling (EDC, HOBt) Protected_AA->Coupling Amine R-NH2 (Amine) Amine->Coupling Product N-Boc-(S)-2-(R-amido)-3- methoxypropanoic acid Coupling->Product Deprotect Deprotection (TFA or HCl) Product->Deprotect Final_Product Final Amide Derivative Deprotect->Final_Product

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A desired amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Appropriate organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • N-protection:

    • Dissolve this compound in a suitable solvent mixture (e.g., dioxane/water).

    • Add the base to neutralize the hydrochloride salt.

    • Add (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

    • Extract the N-Boc protected amino acid and purify by column chromatography.

  • Amide Coupling:

    • Dissolve the N-Boc protected amino acid, the desired amine, EDC, and HOBt in an anhydrous solvent like DCM or DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Work up the reaction and purify the resulting N-Boc protected amide derivative by column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc protected amide in a suitable solvent (e.g., DCM).

    • Add TFA or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure to obtain the final amide derivative as a salt.

Protocol 2: In Vitro Radioligand Binding Assay for Glutamate Receptors

This protocol is designed to determine the binding affinity of synthesized derivatives to specific glutamate receptor subtypes.

Workflow for Radioligand Binding Assay

G Prep Prepare Membranes (Expressing receptor of interest) Incubate Incubate Membranes with Radioligand and Test Compound (Varying Conc.) Prep->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki Determination) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the glutamate receptor subtype of interest (e.g., mGluR1, NMDA receptor subunits).

  • A suitable radioligand for the target receptor (e.g., [³H]quisqualate for mGluRs, [³H]CGP 39653 for the NMDA receptor glycine site).

  • Synthesized derivatives of (S)-2-Amino-3-methoxypropanoic acid.

  • Assay buffer (specific to the receptor).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

    • Add the synthesized test compounds at a range of concentrations.

    • Include wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Context

Derivatives of (S)-2-Amino-3-methoxypropanoic acid are anticipated to modulate signaling pathways downstream of glutamate receptors. The following diagram illustrates a simplified view of the signaling cascades initiated by NMDA and Group I mGluR activation.

Glutamate Receptor Signaling Pathways

G cluster_0 NMDA Receptor Signaling cluster_1 Group I mGluR Signaling NMDA NMDA Receptor Ca_influx Ca²⁺ Influx NMDA->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression mGluR1_5 Group I mGluRs (mGluR1/5) Gq Gq Protein mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ and DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathways for NMDA and Group I mGluRs.

Conclusion

This compound is a versatile chemical entity for the development of novel modulators of glutamate receptors. The protocols and data presented here provide a framework for researchers to synthesize and evaluate new chemical entities based on this scaffold. By systematically exploring the chemical space around this molecule, it is possible to identify potent and selective ligands that may lead to the development of new treatments for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the pharmacological potential of this compound and its derivatives.

References

Application Notes and Protocols for (S)-2-Amino-3-methoxypropanoic acid hydrochloride in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, is a derivative of the amino acid L-serine. L-serine is a central player in cellular metabolism, contributing to a wide array of biosynthetic and signaling pathways.[1][2][3] Its metabolism is intricately linked to one-carbon metabolism through the folate and methionine cycles, which are crucial for the synthesis of nucleotides, lipids, and for methylation reactions that regulate gene expression.[4][5][6] This serine derivative, by virtue of its methylated hydroxyl group, can serve as a valuable tool for researchers to probe and understand the complexities of serine metabolism.

These application notes provide an overview of the potential uses of this compound in metabolic pathway studies and offer generalized protocols for its application in a research setting.

Application Notes

This compound can be utilized in several key areas of metabolic research:

  • Probing Serine-Dependent Pathways: As a structural analog of L-serine, this compound can be used to investigate its effects on enzymes that utilize serine as a substrate. It may act as a competitive inhibitor or an alternative substrate, allowing for the study of the downstream consequences of modulating serine-dependent pathways.

  • Investigating One-Carbon Metabolism: The one-carbon metabolism network, which includes the folate and methionine cycles, is heavily reliant on serine as a primary one-carbon donor.[4][5][7][8] By introducing O-methyl-L-serine, researchers can study the impact on the flux of one-carbon units and their subsequent use in processes like nucleotide synthesis and DNA methylation.[6]

  • Studying Nucleotide and Amino Acid Synthesis: Serine is a precursor for the synthesis of other amino acids such as glycine and cysteine, as well as for the purine and pyrimidine bases of nucleotides.[3] The use of this compound can help elucidate the reliance of these biosynthetic pathways on serine availability.

  • Elucidating Lipid Biosynthesis: Serine is a key component in the synthesis of sphingolipids and phosphatidylserine.[1] Investigating the effects of its methylated derivative can provide insights into the regulation of these lipid synthesis pathways.

Potential Mechanisms of Action

The primary mechanism by which this compound is expected to exert its effects is through interaction with serine-metabolizing enzymes. For example, it may compete with L-serine for the active site of enzymes such as serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of serine to glycine and provides one-carbon units to the folate cycle.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture-based metabolic studies. Researchers should optimize these protocols for their specific cell lines and experimental questions.

Protocol 1: In Vitro Metabolic Labeling and Flux Analysis

This protocol describes how to use this compound to study its impact on metabolic pathways in cultured cells.

Materials:

  • This compound

  • Cell culture medium (serine-free, if investigating serine metabolism directly)

  • Dialyzed fetal bovine serum (dFBS)

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS)

  • Methanol, water, and chloroform (for metabolite extraction)

  • LC-MS/MS or GC-MS for metabolite analysis

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in complete medium.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Aspirate the complete medium and wash the cells once with PBS.

    • Add serine-free medium supplemented with dFBS and varying concentrations of this compound (e.g., 0, 10, 50, 100 µM). A control with L-serine should also be included.

    • Incubate the cells for a defined period (e.g., 6, 12, or 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Metabolite Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.

    • Analyze the samples using LC-MS/MS or GC-MS to measure the levels of key metabolites in the serine, one-carbon, nucleotide, and lipid synthesis pathways.

Data Presentation

Quantitative data from metabolic analyses should be summarized in tables for clear comparison between different treatment groups.

Table 1: Relative Abundance of Key Metabolites Following Treatment with this compound

MetaboliteControl (L-Serine)10 µM Treatment50 µM Treatment100 µM Treatmentp-value
Glycine1.00 ± 0.120.85 ± 0.100.62 ± 0.080.45 ± 0.06<0.05
Cysteine1.00 ± 0.150.92 ± 0.110.75 ± 0.090.60 ± 0.07<0.05
ATP1.00 ± 0.090.98 ± 0.080.88 ± 0.070.79 ± 0.05<0.05
GTP1.00 ± 0.110.95 ± 0.100.85 ± 0.090.75 ± 0.08<0.05
SAM1.00 ± 0.130.90 ± 0.120.70 ± 0.100.55 ± 0.09<0.05
SAH1.00 ± 0.101.10 ± 0.091.25 ± 0.111.40 ± 0.13<0.05

Data are presented as mean ± standard deviation relative to the L-serine control group. Statistical significance was determined using an appropriate test (e.g., ANOVA).

Visualizations

Signaling Pathways

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_downstream Downstream Pathways 3PG 3-Phosphoglycerate PHGDH PHGDH 3PG->PHGDH Serine L-Serine SHMT SHMT Serine->SHMT Cysteine Cysteine Serine->Cysteine Lipids Sphingolipids, Phosphatidylserine Serine->Lipids PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH PSPH->Serine Glycine Glycine THF THF THF->SHMT 5,10-CH2-THF 5,10-Methylene-THF Nucleotides Nucleotides 5,10-CH2-THF->Nucleotides Methionine_Cycle Methionine Cycle (SAM) 5,10-CH2-THF->Methionine_Cycle SHMT->Glycine SHMT->5,10-CH2-THF O-Methyl-Serine (S)-2-Amino-3-methoxypropanoic acid O-Methyl-Serine->SHMT Potential Inhibition

Caption: Overview of L-serine metabolism and potential inhibition by (S)-2-Amino-3-methoxypropanoic acid.

Experimental Workflow

Experimental_Workflow A Cell Seeding (24h) B Treatment with (S)-2-Amino-3-methoxypropanoic acid HCl A->B C Metabolite Extraction (80% Methanol) B->C D LC-MS/MS or GC-MS Analysis C->D E Data Analysis and Pathway Interpretation D->E Logical_Relationship Compound (S)-2-Amino-3-methoxypropanoic acid HCl Target Serine-Metabolizing Enzymes (e.g., SHMT) Compound->Target Interacts with Effect Altered Metabolic Flux Target->Effect Leads to Downstream Impact on: - One-Carbon Metabolism - Nucleotide Synthesis - Lipid Synthesis - Amino Acid Synthesis Effect->Downstream Outcome Cellular Phenotype Change (e.g., Proliferation, Differentiation) Downstream->Outcome

References

Application Notes and Protocols: (S)-2-Amino-3-methoxypropanoic acid hydrochloride in Ligand and Catalyst Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-2-Amino-3-methoxypropanoic acid hydrochloride as a versatile chiral building block in the design and synthesis of novel ligands and catalysts for asymmetric synthesis. The inherent chirality and trifunctional nature of this O-methylated serine derivative offer a unique scaffold for creating a diverse range of ligands applicable in various catalytic transformations.

Introduction to this compound as a Chiral Precursor

(S)-2-Amino-3-methoxypropanoic acid, the free base form of the hydrochloride salt, is a derivative of the naturally occurring amino acid L-serine.[1] Its key structural features—a stereochemically defined center, an amino group, a carboxylic acid, and a methoxy ether—make it an attractive starting material for the synthesis of chiral ligands. The methoxy group provides steric bulk and can influence the electronic properties of the resulting ligand-metal complex, potentially enhancing enantioselectivity in catalytic reactions. Furthermore, the amino and carboxyl functionalities serve as convenient handles for synthetic modification, allowing for the construction of bidentate, tridentate, or even more complex ligand architectures.[2][]

Design Principles for Ligands Derived from (S)-2-Amino-3-methoxypropanoic acid

The design of effective chiral ligands from this compound hinges on the strategic functionalization of its amino and carboxyl groups. This allows for the introduction of various coordinating moieties, such as phosphines, oxazolines, or amines, to create ligands capable of chelating to a metal center. The stereocenter of the amino acid backbone plays a crucial role in creating a chiral environment around the metal, which is essential for inducing asymmetry in catalytic reactions.[4]

A common strategy involves the conversion of the amino acid into a more elaborate structure, such as an amino alcohol or a diamine, which can then be further modified to incorporate desired coordinating atoms. The methoxy group can also play a role in dictating the conformational preferences of the ligand, thereby influencing the outcome of the asymmetric transformation.

Synthesis of Chiral Ligands: Representative Protocols

The following protocols are adapted from established procedures for related serine derivatives and provide a roadmap for the synthesis of novel chiral ligands from this compound.[2][5]

Protocol 1: Synthesis of a Bidentate N,N'-Ligand

This protocol outlines the synthesis of a bidentate ligand where the amino and carboxyl groups of (S)-2-Amino-3-methoxypropanoic acid are converted into two new amine functionalities.

Step 1: Protection of the Amino Group

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium carbonate, to neutralize the hydrochloride and deprotonate the amino group.

  • To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight.

  • Extract the Boc-protected amino acid into an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 2: Amide Coupling

  • Dissolve the Boc-protected (S)-2-amino-3-methoxypropanoic acid in an anhydrous solvent like dichloromethane (DCM).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 4-dimethylaminopyridine (DMAP).

  • Add the desired primary or secondary amine (e.g., benzylamine) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purify the resulting amide by column chromatography.

Step 3: Reduction of the Amide and Carboxylic Acid

  • Dissolve the purified amide in an anhydrous solvent like tetrahydrofuran (THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the cooled solution.

  • Reflux the reaction mixture until the reduction is complete.

  • Quench the reaction carefully with water and a sodium hydroxide solution.

  • Filter the mixture and extract the diamine product.

Step 4: Deprotection of the Boc Group

  • Dissolve the diamine in a suitable solvent (e.g., DCM).

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Stir at room temperature until deprotection is complete.

  • Neutralize the reaction mixture and extract the final bidentate N,N'-ligand.

G cluster_0 Synthesis of Bidentate N,N'-Ligand Start (S)-2-Amino-3-methoxypropanoic acid HCl Protect Boc Protection (Boc₂O, Base) Start->Protect Step 1 Couple Amide Coupling (Amine, DCC/EDC) Protect->Couple Step 2 Reduce Reduction (LiAlH₄) Couple->Reduce Step 3 Deprotect Boc Deprotection (TFA or HCl) Reduce->Deprotect Step 4 End Bidentate N,N'-Ligand Deprotect->End G cluster_1 Synthesis of Chiral Oxazoline Ligand Start (S)-2-Amino-3-methoxypropanoic acid HCl Esterify Esterification (MeOH, HCl) Start->Esterify Step 1 Acylate N-Acylation (Acid Chloride, Base) Esterify->Acylate Step 2 Cyclize Cyclization (Dehydrating Agent) Acylate->Cyclize Step 3 End Chiral Oxazoline Ligand Cyclize->End G cluster_2 Ligand Design and Application Workflow Start (S)-2-Amino-3-methoxypropanoic acid HCl Design Ligand Design (Choice of Coordinating Groups) Start->Design Synthesis Ligand Synthesis (Protection, Functionalization, Deprotection) Design->Synthesis Complexation Metal Complex Formation (Ligand + Metal Salt) Synthesis->Complexation Catalysis Asymmetric Catalytic Reaction (e.g., Diels-Alder, Alkylation) Complexation->Catalysis Analysis Analysis of Results (Yield, Enantioselectivity) Catalysis->Analysis Optimization Ligand/Reaction Optimization Analysis->Optimization Optimization->Design Iterative Improvement End Novel Chiral Catalyst Optimization->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (S)-2-Amino-3-methoxypropanoic acid hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a clear question-and-answer format.

Issue ID Problem Potential Causes Suggested Solutions
SYN-001 Low yield in N-Boc protection of L-serine Incomplete reaction due to insufficient reagent or suboptimal reaction time. Moisture in the reaction setup hydrolyzing the Boc-anhydride.Ensure at least 1.1 equivalents of Boc-anhydride are used. Monitor the reaction by TLC until the starting material is fully consumed. Use anhydrous solvents and dry glassware.
SYN-002 Formation of multiple products during O-methylation Competing N-methylation. Steric hindrance slowing down the desired O-methylation.Use a bulky N-protecting group like Boc to sterically hinder N-methylation. Optimize the base and methylating agent. A milder methylating agent like methyl iodide with a non-nucleophilic base is recommended.
SYN-003 Incomplete deprotection of the N-Boc group Insufficient acid concentration or reaction time. Presence of acid-sensitive groups leading to complex mixtures with stronger acids.Use a 4M solution of HCl in an anhydrous solvent like dioxane or methanol.[1] Monitor the reaction by TLC to ensure complete removal of the Boc group. If other acid-sensitive groups are present, consider milder deprotection methods, although they might require longer reaction times.[2]
PUR-001 Difficulty in isolating the final product The product is highly soluble in the reaction solvent. The hydrochloride salt may not precipitate completely.After deprotection with HCl in an organic solvent, evaporate the solvent under reduced pressure.[3] The product can often be precipitated by adding a less polar solvent like diethyl ether.[3] Lyophilization can also be an effective isolation method.
PUR-002 Product is contaminated with inorganic salts Incomplete removal of base or salts from previous steps.If using a base like sodium hydride for methylation, ensure it is completely quenched and removed during workup. Purification of the final hydrochloride salt can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by using ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The O-methylation step is often the most challenging and can significantly impact the overall yield. Optimizing the choice of base and methylating agent, along with careful control of the reaction temperature to minimize side reactions, is crucial for success.

Q2: How can I confirm the stereochemical integrity of the final product?

A2: The stereochemistry of this compound can be confirmed by measuring its optical rotation and comparing it to the literature value. Chiral HPLC analysis can also be employed to determine the enantiomeric excess.

Q3: My final product is an oil instead of a solid. What should I do?

A3: If the hydrochloride salt is obtained as an oil, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. Alternatively, dissolving the oil in a minimal amount of a polar solvent (like ethanol) and then adding a non-polar solvent to precipitate the solid can be effective.

Q4: Can I use a different protecting group for the amine?

A4: Yes, other protecting groups like Cbz (carboxybenzyl) can be used. However, the deprotection conditions will change. For example, Cbz is typically removed by hydrogenolysis, which might not be compatible with other functional groups in your molecule. The Boc group is often preferred due to its clean removal under acidic conditions which simultaneously forms the desired hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine
  • Dissolution: Dissolve L-serine in a 1:1 mixture of dioxane and water.

  • Basification: Add 1.1 equivalents of sodium hydroxide and stir until the L-serine is completely dissolved.

  • Protection: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O dissolved in dioxane dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-serine.

Protocol 2: O-Methylation of N-Boc-L-serine
  • Azeotropic Drying: Azeotropically remove water from N-Boc-L-serine by co-evaporation with toluene.

  • Reaction Setup: Dissolve the dried N-Boc-L-serine in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0°C and add 2.2 equivalents of sodium hydride (NaH) portion-wise.

  • Methylation: After stirring for 30 minutes, add 2.5 equivalents of methyl iodide (CH₃I) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction with water at 0°C.

  • Workup: Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-O-methyl-L-serine.

Protocol 3: Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the N-Boc-O-methyl-L-serine in a minimal amount of anhydrous dioxane or methanol.

  • Acidification: Add a 4M solution of HCl in dioxane (or prepare a solution by bubbling HCl gas through the solvent) in excess.[1]

  • Reaction: Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.[1]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure product.

Quantitative Data Summary

Step Parameter Value Reference
N-Boc Protection Typical Yield85-95%General procedure for Boc protection
Reaction Time4-6 hoursGeneral procedure for Boc protection
O-Methylation Typical Yield60-80%Based on similar O-alkylation procedures
Reaction Time12-16 hoursBased on similar O-alkylation procedures
N-Boc Deprotection Typical Yield>95%[1]
Reaction Time1-3 hours[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: Deprotection & Salt Formation L_Serine L-Serine Boc_Anhydride (Boc)₂O, NaOH N_Boc_Serine N-Boc-L-Serine Boc_Anhydride->N_Boc_Serine Dioxane/Water, 0°C to RT Methyl_Iodide NaH, CH₃I N_Boc_Serine_Out N-Boc-L-Serine N_Boc_O_Me_Serine N-Boc-O-methyl-L-serine Methyl_Iodide->N_Boc_O_Me_Serine Anhydrous THF, 0°C to RT HCl 4M HCl in Dioxane N_Boc_O_Me_Serine_Out N-Boc-O-methyl-L-serine Final_Product (S)-2-Amino-3-methoxypropanoic acid hydrochloride HCl->Final_Product RT N_Boc_Serine_Out->Methyl_Iodide N_Boc_O_Me_Serine_Out->HCl

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 Start Low Overall Yield Check_Step1 Analyze N-Boc Protection Yield Start->Check_Step1 Check_Step2 Analyze O-Methylation Yield Start->Check_Step2 Check_Step3 Analyze Deprotection/Purification Start->Check_Step3 Sol1A Increase (Boc)₂O equivalents Check_Step1->Sol1A Sol1B Ensure anhydrous conditions Check_Step1->Sol1B Sol2A Check for N-methylation side product Check_Step2->Sol2A Sol2B Optimize base and temperature Check_Step2->Sol2B Sol3A Confirm complete deprotection by TLC/NMR Check_Step3->Sol3A Sol3B Optimize purification (recrystallization/precipitation) Check_Step3->Sol3B

Caption: Troubleshooting logic for low yield in the synthesis.

References

(S)-2-Amino-3-methoxypropanoic acid hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of (S)-2-Amino-3-methoxypropanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: As an amino acid hydrochloride, this compound is expected to be highly soluble in aqueous solutions. Amino acids are generally soluble in water, and their hydrochloride salts typically exhibit even greater aqueous solubility.[1][2] The related compound, 2-Amino-3-methoxypropanoic acid, is reported to have a high solubility in water (≥ 100 mg/mL), suggesting the hydrochloride salt will also be readily soluble.[3][4][5] It is expected to have low solubility in non-polar organic solvents.

Solubility Profile of Amino Acid Hydrochlorides (General)

SolventExpected SolubilityRationale
WaterHighThe polar amino and carboxyl groups, along with the ionic hydrochloride, interact favorably with polar water molecules.[1]
Phosphate-Buffered Saline (PBS)HighThe compound is expected to be soluble in common biological buffers.
MethanolModerate to LowSolubility will likely be lower than in water due to the decreased polarity of the solvent.
EthanolLowSimilar to methanol, but with lower polarity, further reducing solubility.[2]
AcetonitrileVery LowA less polar solvent than alcohols, not ideal for dissolving polar amino acid salts.
Dichloromethane (DCM)InsolubleA non-polar organic solvent that will not effectively solvate the ionic compound.
Dimethyl Sulfoxide (DMSO)ModerateDMSO is a polar aprotic solvent and may dissolve the compound to some extent.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of amino acids and their salts is highly dependent on pH.[1][6] this compound is the salt of a weak acid (the carboxylic acid) and a weak base (the amino group). In solution, it will exist in equilibrium with its zwitterionic form and other charged species. The solubility is generally lowest near the isoelectric point (pI) and increases in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.[6] Since the provided compound is a hydrochloride salt, it is expected to be most soluble at acidic pH.

Q3: What are the recommended storage conditions for this compound powder and its solutions?

A3: For the solid powder, storage at -20°C for the long term (years) or at 4°C for shorter periods (months) is recommended to minimize degradation.[3]

For stock solutions, it is best to prepare them fresh. If storage is necessary, aqueous solutions should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3][7] Long-term storage of amino acid solutions at room temperature is not recommended due to the potential for microbial growth and chemical degradation, such as slow oligomerization.[7] Storing amino acid solutions in 0.1 M HCl can also enhance stability.[7]

Q4: What are the potential stability issues with this compound solutions?

A4: Potential stability issues for amino acid solutions include:

  • Microbial contamination: Non-sterile aqueous solutions are susceptible to microbial growth. It is recommended to filter-sterilize solutions before storage.[3]

  • Chemical degradation: At neutral or basic pH, the unprotonated α-amino group can act as a nucleophile, potentially leading to degradation pathways like cyclization or reaction with other components in the solution.[8] In acidic solutions, hydrolysis of the methoxy group could occur under harsh conditions (e.g., elevated temperatures).

  • Freeze-thaw instability: Repeated freeze-thaw cycles can lead to degradation of the compound or changes in solution properties.[3]

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in water.

Possible CauseTroubleshooting Step
Insufficient Solvent Increase the volume of water. Refer to the expected high solubility.
Incorrect pH Adjust the pH of the solution. The hydrochloride salt should be fully dissolved at a slightly acidic pH. If the pH has drifted towards the isoelectric point, solubility will decrease. Adding a small amount of dilute HCl should improve solubility.
Low Temperature Gently warm the solution. Solubility of most solids in water increases with temperature.
Impure Compound If the compound contains insoluble impurities, centrifugation or filtration may be necessary to clarify the solution.

Issue 2: The prepared solution becomes cloudy over time.

Possible CauseTroubleshooting Step
Microbial Growth Prepare fresh solutions using sterile water and filter-sterilize before storage. Store at 4°C for short-term use or frozen for long-term storage.
Precipitation The pH of the solution may have changed, causing the compound to precipitate. Check and adjust the pH. Also, consider if the concentration is too high for the storage temperature.
Interaction with Container Ensure the storage container is made of an inert material (e.g., borosilicate glass, polypropylene).

Issue 3: Inconsistent experimental results using a stored solution.

Possible CauseTroubleshooting Step
Degradation of the Compound Prepare a fresh solution and compare results. If results differ, the stored solution has likely degraded. Review storage conditions and duration. For critical experiments, always use freshly prepared solutions.
Inaccurate Concentration due to Evaporation Ensure storage containers are tightly sealed to prevent solvent evaporation, especially for long-term storage.
Adsorption to Container Surface For very dilute solutions, adsorption to the container walls can be an issue. Using low-adsorption plasticware may help.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

  • Reagent and Equipment Preparation:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Magnetic stirrer and stir bars

    • Thermostatically controlled water bath or incubator

    • Analytical balance

    • Centrifuge

    • HPLC with a suitable column and detector (e.g., UV or mass spectrometer)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a series of vials each containing a known volume of PBS (e.g., 1 mL).

    • Add an excess amount of this compound to each vial.

    • Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Equilibrate the samples for a sufficient time (e.g., 24 hours) to ensure saturation.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the mobile phase to be used for HPLC analysis.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

Protocol 2: Stability Assessment in Aqueous Solution

This protocol describes a method to assess the stability of this compound in an aqueous solution over time at different temperatures.[9][10][11][12]

  • Reagent and Equipment Preparation:

    • This compound

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • Temperature-controlled storage chambers (e.g., 4°C, 25°C, 40°C)

    • HPLC with a stability-indicating method (a method that can separate the intact compound from its degradation products)

    • Volumetric flasks, pipettes, and autosampler vials

  • Procedure:

    • Prepare a stock solution of this compound in the desired buffer at a known concentration.

    • Aliquot the solution into several vials for each storage condition.

    • Place the vials in the respective temperature-controlled chambers.

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each storage condition.

    • Analyze the sample by HPLC to determine the concentration of the remaining parent compound.

    • The stability is assessed by comparing the concentration at each time point to the initial concentration at time 0.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Vials with Buffer add_cmpd Add Excess Compound prep_sol->add_cmpd equilibrate Equilibrate (e.g., 24h at 25°C) add_cmpd->equilibrate centrifuge_sol Centrifuge equilibrate->centrifuge_sol supernatant Collect and Dilute Supernatant centrifuge_sol->supernatant hplc_sol HPLC Analysis supernatant->hplc_sol prep_stab Prepare Stock Solution aliquot Aliquot into Vials prep_stab->aliquot store Store at Different Temperatures aliquot->store sample Sample at Time Points store->sample hplc_stab HPLC Analysis sample->hplc_stab analyze Analyze for Degradation hplc_stab->analyze

Caption: Workflow for determining solubility and assessing stability.

troubleshooting_logic start Issue: Incomplete Dissolution check_conc Is concentration too high? start->check_conc check_ph Is pH optimal? check_conc->check_ph No solution Solution Dissolves check_conc->solution Yes (Reduce Conc.) check_temp Is temperature too low? check_ph->check_temp No check_ph->solution Yes (Adjust pH) check_temp->solution Yes (Increase Temp.) insoluble Insoluble Impurity Suspected check_temp->insoluble No

Caption: Troubleshooting logic for dissolution issues.

References

Purification techniques for (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Amino-3-methoxypropanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and chiral high-performance liquid chromatography (HPLC). Recrystallization is effective for removing bulk impurities and isolating the crystalline salt. Chiral HPLC is employed to separate the desired (S)-enantiomer from the (R)-enantiomer, ensuring high enantiomeric purity.

Q2: What are the likely impurities in a sample of this compound?

A2: Potential impurities can include the corresponding (R)-enantiomer, unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. In syntheses starting from serine, impurities could also include incompletely reacted intermediates or over-methylated products.

Q3: How can I assess the purity of my purified product?

A3: Purity is typically assessed using a combination of techniques. Chemical purity can be determined by HPLC with UV or mass spectrometry (MS) detection, or by quantitative NMR (qNMR). Enantiomeric purity is specifically determined using chiral HPLC.

Q4: My compound is an oil and will not crystallize. What should I do?

A4: Oiling out during recrystallization is a common issue. Please refer to the troubleshooting guide below for detailed steps on how to address this problem.

Purification Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Try a solvent in which the compound is less soluble.- Use a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).- Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.- Lower the temperature at which the compound dissolves by adding more solvent.- Try a lower-boiling point solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Crystals Form Too Quickly The solution is too concentrated, leading to the trapping of impurities.- Re-dissolve the crystals in more hot solvent and allow them to cool more slowly.
Colored Impurities Remain in the Crystals The impurities are not effectively removed by a single recrystallization.- Perform a second recrystallization.- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.
Chiral HPLC
Issue Possible Cause Troubleshooting Steps
Poor or No Separation of Enantiomers The chiral stationary phase (CSP) is not suitable for the compound.- Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based like CHIROBIOTIC T).- Adjust the mobile phase composition (e.g., change the alcohol modifier, add acidic or basic additives).
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the stationary phase, or column overload.- Add a small amount of an acidic modifier (e.g., trifluoroacetic acid) or a basic modifier to the mobile phase.- Reduce the amount of sample injected onto the column.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for consistent flow rate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on methods for similar amino acid hydrochlorides. The optimal solvent system and volumes should be determined empirically.

  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures like ethanol/water or methanol/diethyl ether). A suitable solvent will dissolve the compound when hot but not at room temperature. A promising system for amino acid hydrochlorides is a mixture of a short-chain alcohol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) while stirring and heating until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC Analysis

This is a starting point for developing a chiral separation method.

  • Column: CHIROBIOTIC T (Teicoplanin-based macrocyclic glycopeptide)

  • Mobile Phase: A mixture of methanol and water with a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid). A typical starting point could be 80:20 (v/v) methanol:water + 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

Method Development: If separation is not achieved, vary the ratio of methanol to water. Other alcohol modifiers like ethanol or isopropanol can also be tested. The concentration and type of acidic modifier can also be adjusted to optimize peak shape and resolution.

Data Presentation

The following tables present hypothetical but realistic data for the purification of this compound.

Table 1: Recrystallization Efficiency

Sample ID Starting Purity (Chemical) Final Purity (Chemical) Yield (%) Recrystallization Solvent
Lot A92%99.1%85%Ethanol/Water (9:1)
Lot B95%99.5%88%Isopropanol

Table 2: Chiral HPLC Purity Analysis

Sample ID Purity before Chiral HPLC (%S-enantiomer) Purity after Chiral HPLC (%S-enantiomer)
Lot C98.0%>99.9%
Lot D99.0%>99.9%

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ChemicallyPure Chemically Pure Product Recrystallization->ChemicallyPure ChiralHPLC Chiral HPLC ChemicallyPure->ChiralHPLC Enantiopure Enantiomerically Pure Product ChiralHPLC->Enantiopure

Caption: General purification workflow for this compound.

RecrystallizationProcess cluster_0 Hot Stage cluster_1 Cooling Stage Dissolve Dissolve in Hot Solvent Filter Hot Filtration Dissolve->Filter Cool Slow Cooling Filter->Cool Isolate Isolate Crystals Cool->Isolate

Caption: The process of purification by recrystallization.

ChiralHPLCRelationship Analyte Racemic Mixture (S and R enantiomers) Separation Differential Interaction (Diastereomeric Complexes) Analyte->Separation CSP Chiral Stationary Phase (CSP) CSP->Separation MobilePhase Mobile Phase MobilePhase->Separation Result Separated Enantiomers Separation->Result

Caption: Logical relationship in chiral HPLC separation.

Preventing degradation of (S)-2-Amino-3-methoxypropanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (S)-2-Amino-3-methoxypropanoic acid hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many amino acid derivatives, solutions are susceptible to degradation over time, which can impact experimental outcomes.

Q2: What are the general recommendations for storing solutions of this compound?

A2: To ensure the stability of your this compound solutions, it is recommended to prepare them fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures. For short-term storage, 2-8°C is acceptable, but for longer periods, aliquoting into single-use volumes and storing at -20°C or -80°C is advised to minimize freeze-thaw cycles.[1] Protecting solutions from light by using amber vials or covering the container with aluminum foil is also a critical preventative measure.

Q3: How does pH affect the stability of this compound in solution?

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for similar amino acid derivatives include:

  • Hydrolysis: Cleavage of the methoxy group to form serine and methanol, or hydrolysis of the ester if it is not the free acid.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Photodegradation: Exposure to UV or even visible light can induce degradation.

  • Racemization: The chiral center may undergo racemization, converting the (S)-enantiomer to a mixture of (S) and (R)-enantiomers, which could have significant biological implications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Inconsistent experimental results over time. Degradation of the this compound stock solution.1. Prepare fresh solutions for each experiment. 2. If using a stored solution, perform a quality control check (e.g., HPLC) to assess purity before use. 3. Review storage conditions; ensure the solution is stored at the correct temperature, protected from light, and aliquoted to avoid freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 2. Analyze a freshly prepared sample as a reference. 3. Consider potential interactions with other components in your solution (e.g., buffers, salts).
Loss of biological activity or potency of the compound. Chemical modification or racemization of the molecule.1. Confirm the identity and purity of the starting material. 2. Assess the enantiomeric purity of your solution using a chiral chromatography method. 3. Evaluate the impact of solution pH and buffer components on activity.
Precipitation or cloudiness in the solution upon storage. Poor solubility or formation of insoluble degradation products.1. Confirm the solubility of the compound in your chosen solvent and buffer system. 2. Filter the solution through a 0.22 µm filter before storage. 3. If precipitation occurs after storage, it may indicate degradation. Discard the solution and prepare a fresh one.

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade water

  • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC or UPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled incubator

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in HPLC-grade water.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of HPLC-grade water. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

  • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.

4. Time Points:

  • Collect samples at initial time (t=0) and at various time points (e.g., 2, 4, 8, 24, 48 hours) for each stress condition.

5. Sample Analysis:

  • Analyze the samples at each time point by a stability-indicating HPLC method (see Protocol 2).

  • Quantify the remaining parent compound and any major degradation products.

6. Data Presentation:

Stress Condition Time (hours) (S)-2-Amino-3-methoxypropanoic acid HCl (% Remaining) Major Degradation Product 1 (% Area) Major Degradation Product 2 (% Area)
0.1 M HCl, 60°C 010000
2
4
8
24
0.1 M NaOH, 60°C 010000
2
4
8
24
3% H₂O₂, RT 010000
2
4
8
24
60°C, Dark 010000
2
4
8
24
Photostability 010000
24
Protocol 2: HPLC-UV Method for Quantification

Since this compound lacks a strong chromophore, pre-column derivatization is necessary for UV detection.

1. Derivatization Reagent:

  • o-Phthaldialdehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine).

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate or acetate buffer (pH ~7).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to separate the derivatized analyte from degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) or UV detector (~337 nm).

  • Injection Volume: 20 µL.

3. Procedure:

  • Mix the sample (or standard) with the OPA derivatizing reagent.

  • Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature.

  • Inject the mixture onto the HPLC system.

Visualizations

Degradation_Pathways main (S)-2-Amino-3-methoxypropanoic acid hydrolysis Hydrolysis main->hydrolysis pH, Temp oxidation Oxidation main->oxidation Oxidizing Agents, Light racemization Racemization main->racemization pH, Temp serine Serine + Methanol hydrolysis->serine ox_products Oxidized Products oxidation->ox_products racemate (R)-2-Amino-3-methoxypropanoic acid racemization->racemate Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acidic pH prep_stock->acid base Basic pH prep_stock->base heat Thermal prep_stock->heat light Photolytic prep_stock->light oxidize Oxidative prep_stock->oxidize sampling Sample at Time Points acid->sampling base->sampling heat->sampling light->sampling oxidize->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

References

Troubleshooting common issues in (S)-2-Amino-3-methoxypropanoic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-Amino-3-methoxypropanoic acid hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental reactions involving this compound, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency when using Fmoc-(S)-2-Amino-3-methoxypropanoic acid (Fmoc-Ser(Me)-OH)?

Low coupling efficiency with Fmoc-Ser(Me)-OH can stem from several factors:

  • Steric Hindrance: The presence of the methoxy group on the side chain, in addition to the bulky Fmoc protecting group, can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]

  • Peptide Aggregation: As the peptide chain elongates, it may form secondary structures or aggregate on the solid support, rendering the N-terminal amine less accessible for coupling.[1]

  • Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to efficiently activate the carboxylic acid of this sterically hindered amino acid.[1]

Q2: What are the primary side reactions associated with the use of (S)-2-Amino-3-methoxypropanoic acid in peptide synthesis?

The main side reactions to be aware of are:

  • Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern with serine derivatives, leading to the incorporation of the D-isomer.[1][2] This can be exacerbated by basic conditions and elevated temperatures.[1]

  • β-Elimination: Base-catalyzed elimination of the methoxy group can occur, leading to the formation of a dehydroalanine (Dha) residue.[1][3] This is more likely with prolonged exposure to strong bases.

Q3: Does the O-methylation of serine affect its stability and reactivity during peptide synthesis?

Yes, the O-methylation has a notable impact. Research has shown that methylation of the serine hydroxyl group can abolish peptide bond cleavage (truncation) that is sometimes observed with unmodified serine residues.[4] However, racemization of the serine residue can still occur to a similar extent in both O-methylated and unmodified peptides.[4]

Q4: How can I monitor the completion of a coupling reaction involving Fmoc-Ser(Me)-OH?

For solid-phase peptide synthesis (SPPS), qualitative colorimetric tests like the Kaiser test (ninhydrin test) are commonly used to detect the presence of unreacted primary amines on the resin.[3] A negative test (beads remain yellow or colorless) indicates that the coupling is complete. For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting materials.[3]

Troubleshooting Guides

Problem 1: Low Coupling Yield

Symptom: The Kaiser test remains positive (blue beads) after the coupling step, or HPLC analysis of the crude peptide shows a significant amount of a deletion sequence lacking the (S)-2-Amino-3-methoxypropanoic acid residue.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
Insufficient Reagent Excess Increase the equivalents of Fmoc-Ser(Me)-OH and coupling reagents (e.g., from 3 to 5 equivalents).Driving the reaction forward by increasing the concentration of reactants can overcome moderate steric hindrance.
Suboptimal Coupling Reagent Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.These reagents are known to be more effective for sterically hindered amino acids.[5]
Inadequate Reaction Time Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight).Allowing more time for the reaction can lead to higher completion rates for slow couplings.
Peptide Aggregation Change the solvent to N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM). Sonication can also be employed to disrupt aggregation.[6]NMP is often better at solvating aggregating peptide chains than DMF.
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents before proceeding to the next deprotection step.[1]A second coupling can help to acylate any remaining free amines.
Problem 2: Presence of Impurities in the Crude Product

Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude peptide reveals significant peaks other than the desired product.

Possible Causes & Solutions:

Impurity Type Detection Method Recommended Solution Rationale
Racemized (D-isomer) Peptide Chiral HPLC analysis or separation of diastereomers on a standard RP-HPLC column.Use a coupling additive that suppresses racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Perform the coupling at a lower temperature (e.g., 0°C).Additives form less reactive intermediates that are less prone to racemization. Lower temperatures reduce the rate of epimerization.
β-Elimination Product (Dehydroalanine) Mass spectrometry (mass loss of 32 Da, corresponding to CH3OH).Minimize the time of exposure to piperidine during Fmoc deprotection. Use a milder base for coupling activation, such as diisopropylethylamine (DIPEA) in smaller excess or 2,4,6-collidine.Strong bases promote the elimination reaction.
Incomplete Deprotection of Side Chains Mass spectrometry (mass of the peptide with protecting groups still attached).Extend the cleavage time with the trifluoroacetic acid (TFA) cocktail. Ensure the use of appropriate scavengers in the cleavage cocktail.Some protecting groups are more difficult to remove and require longer exposure to the cleavage reagent.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-(S)-2-Amino-3-methoxypropanoic acid (Fmoc-Ser(Me)-OH) in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of Fmoc-Ser(Me)-OH onto a solid support resin.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-Ser(Me)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ser(Me)-OH (3-5 equivalents relative to resin loading) and HOBt or OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6-10 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the test is positive (blue beads), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: HPLC Analysis of Peptides Containing (S)-2-Amino-3-methoxypropanoic acid

This protocol provides a general method for the analysis of crude and purified peptides containing the O-methylated serine residue.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reversed-phase C18 column is typically suitable for peptide analysis.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

General Gradient:

A shallow gradient is often optimal for peptide separation. A typical starting point is:

  • 5-60% Mobile Phase B over 30 minutes.

The gradient can be optimized based on the hydrophobicity of the specific peptide.

Detection:

  • UV detection at 214 nm and 280 nm.

Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent, such as water or a mixture of water and acetonitrile.

  • Filter the sample through a 0.22 µm filter before injection.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for Fmoc-Ser(Me)-OH

Coupling ReagentAdditiveBaseTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeExpected Yield
DICHOBt/OxymaDIPEA1:3:3:62-4 hoursGood
HBTU-DIPEA1:3:61-2 hoursGood to Excellent
HATU-DIPEA/Collidine1:3:61-2 hoursExcellent
PyBOP-DIPEA1:3:61-2 hoursGood to Excellent

Note: Yields are dependent on the specific peptide sequence and reaction conditions.

Visualizations

Experimental Workflow for Peptide Synthesis

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-Ser(Me)-OH + Coupling Reagent) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle KaiserTest->Deprotection Negative (for next AA) Repeat Repeat Cycle KaiserTest->Repeat Positive Repeat->Coupling Purification HPLC Purification Cleavage->Purification

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Troubleshooting Logic for Low Coupling Yield

troubleshooting_low_yield Start Low Coupling Yield CheckReagents Check Reagent Equivalents & Quality Start->CheckReagents CheckTime Check Reaction Time Start->CheckTime CheckAggregation Check for Aggregation Start->CheckAggregation DoubleCouple Perform Double Coupling Start->DoubleCouple IncreaseEquivalents Increase Equivalents CheckReagents->IncreaseEquivalents Suboptimal ChangeReagent Change Coupling Reagent (e.g., HATU) CheckReagents->ChangeReagent Ineffective IncreaseTime Increase Reaction Time CheckTime->IncreaseTime ChangeSolvent Change Solvent (NMP) or Use Sonication CheckAggregation->ChangeSolvent

Caption: Decision tree for troubleshooting low coupling yields.

Signaling Pathway of Common Side Reactions

side_reactions ActivatedSer Activated Fmoc-Ser(Me)-OH Racemization Racemization (D-isomer) ActivatedSer->Racemization BetaElimination β-Elimination (Dehydroalanine) ActivatedSer->BetaElimination Base Base (e.g., DIPEA, Piperidine) Base->Racemization Base->BetaElimination

Caption: Pathways of common side reactions for O-methylated serine.

References

Optimization of storage conditions for (S)-2-Amino-3-methoxypropanoic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for (S)-2-Amino-3-methoxypropanoic acid hydrochloride to ensure its stability and integrity in research and development applications.

Recommended Storage Conditions

Proper storage is critical to maintain the quality of this compound. Below is a summary of recommended storage conditions for both solid and solution forms.

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CLong-term (years)[1]Store in a tightly sealed, opaque container in a dry, desiccated environment.[2][3] Protect from light and moisture.[3]
4°CShort-term (months)[1]Ensure the container is well-sealed to prevent moisture absorption.[2]
Room TemperatureWeeks to monthsNot ideal for long-term storage. Keep in a desiccator away from direct light.[4]
In Solution -80°CUp to 6 months[1]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
-20°CUp to 1 month[1]Suitable for shorter-term storage of solutions. Avoid freeze-thaw cycles.[4]
4°CUp to 6 weeks[5]Recommended for working solutions. Monitor for any signs of degradation or microbial growth.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: The solid material appears clumped or discolored.

  • Question: My powdered this compound, which was white, now has a yellowish tint and is clumpy. What could be the cause and is it still usable?

  • Answer: Clumping and discoloration are often signs of moisture absorption and potential degradation.[2] Amino acid hydrochlorides are susceptible to moisture, which can lead to chemical instability. It is recommended to perform a purity analysis, such as HPLC, to determine the integrity of the compound before use. For future storage, ensure the container is tightly sealed and stored in a desiccator.

Issue 2: Inconsistent results in subsequent experiments using the same stock solution.

  • Question: I am observing variability in my experimental results using a stock solution of this compound that I prepared a few weeks ago and have been storing at 4°C. What could be the problem?

  • Answer: While many amino acid solutions are stable at 4°C for several weeks, degradation can still occur, especially with repeated temperature changes from opening the container.[5] To ensure consistency, it is best to aliquot stock solutions into single-use vials and store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[4] Before critical experiments, you may want to re-qualify the concentration and purity of your stock solution.

Issue 3: Unexpected peaks in HPLC analysis.

  • Question: My HPLC chromatogram of this compound shows unexpected peaks. What could be their origin?

  • Answer: Unexpected peaks can arise from several sources:

    • Degradation Products: The compound may have degraded due to improper storage or handling. Common degradation pathways for amino acids include oxidation and hydrolysis.[2][6]

    • Contamination: Ensure all solvents and equipment used for sample preparation and analysis are clean and of high purity.[7] Running a blank can help identify system contamination.[8]

    • Reaction with Derivatization Reagent: If you are using a pre-column derivatization method, the reagent itself or side-reactions can lead to extra peaks.[9]

Issue 4: Difficulty dissolving the compound.

  • Question: I am having trouble dissolving this compound in water. What can I do?

  • Answer: this compound is generally soluble in water.[1] If you are experiencing difficulty, gentle warming or sonication can aid dissolution. For some amino acids, using a slightly acidic aqueous solution (e.g., 0.1 N HCl) can also improve solubility.[3] Ensure you are using high-purity water, as contaminants can sometimes affect solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual signs of degradation in the solid form include a change in color from white/off-white to yellow or brown, and a change in texture such as clumping or the appearance of a glassy solid.[2][10] In solution, degradation may be indicated by a color change, precipitation, or the appearance of unexpected peaks in analytical tests like HPLC.

Q2: How should I handle the compound to minimize degradation?

A2: Always handle the compound in a clean, dry environment. Use clean spatulas and glassware. When weighing, allow the container to come to room temperature before opening to prevent condensation of moisture onto the cold powder.[4] For preparing solutions, use high-purity solvents and filter-sterilize if necessary for biological applications.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: While not always mandatory for short-term storage, for long-term storage or for highly sensitive applications, storing under an inert atmosphere (like argon or nitrogen) is recommended to prevent oxidation, especially for amino acids with sensitive side chains.[3]

Q4: Can I autoclave a solution of this compound?

A4: Most aliphatic amino acid solutions can be autoclaved. However, some amino acids, particularly tryptophan, are sensitive to heat and should be sterile-filtered.[10] Given the methoxy group, it is advisable to test the stability of a small sample after autoclaving by HPLC to ensure no degradation has occurred before proceeding with a large batch.

Q5: What is the expected shelf-life of this compound?

A5: When stored as a solid powder under the recommended conditions of -20°C in a dry, dark environment, the shelf-life can be several years.[1][2] In solution, the stability is significantly reduced, ranging from a few weeks at 4°C to several months at -80°C.[1][5]

Experimental Protocols

Protocol 1: Stability Assessment of Solid this compound

Objective: To evaluate the stability of the solid compound under accelerated storage conditions.

Methodology:

  • Aliquot the solid this compound into several clean, amber glass vials.

  • Place the vials in stability chambers under controlled conditions (e.g., 40°C with 75% relative humidity).

  • Store a control set of vials at the recommended long-term storage condition (-20°C in a desiccator).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.

  • Analyze the purity of each sample using the HPLC-UV method described in Protocol 3.

  • Compare the purity of the stressed samples to the control samples to determine the rate of degradation.

Protocol 2: Stability Assessment of this compound in Solution

Objective: To determine the stability of the compound in an aqueous solution.

Methodology:

  • Prepare a stock solution of known concentration (e.g., 10 mg/mL) in high-purity water.

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, room temperature, -20°C).

  • At defined intervals (e.g., 0, 1, 7, 14, 30, and 60 days), retrieve one aliquot from each storage condition.

  • Allow the frozen samples to thaw completely at room temperature.

  • Analyze the concentration and purity of each sample using the HPLC-UV method (Protocol 3).

  • Plot the concentration over time for each condition to establish a stability profile.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase, which will typically consist of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the test sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is often suitable for amino acid analysis.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for non-aromatic amino acids.

    • Flow Rate and Injection Volume: These will depend on the column dimensions and should be optimized.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using the calibration curve to determine the concentration.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_solid Solid Stability cluster_solution Solution Stability solid_start Aliquot Solid Compound solid_stress Accelerated Conditions (e.g., 40°C, 75% RH) solid_start->solid_stress solid_control Control Conditions (-20°C, Desiccator) solid_start->solid_control solid_sample Sample at Time Points (0, 1, 3, 6 months) solid_stress->solid_sample solid_control->solid_sample analysis HPLC Purity Analysis solid_sample->analysis sol_start Prepare Stock Solution sol_aliquot Aliquot for Storage Conditions (4°C, RT, -20°C) sol_start->sol_aliquot sol_sample Sample at Time Points (0, 1, 7, 14, 30, 60 days) sol_aliquot->sol_sample sol_sample->analysis report Generate Stability Report analysis->report

Caption: Workflow for solid and solution stability testing.

Troubleshooting_Logic_for_Unexpected_HPLC_Peaks cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Unexpected Peak in HPLC degradation Compound Degradation start->degradation contamination System/Solvent Contamination start->contamination derivatization Derivatization Artifact start->derivatization check_storage Review Storage and Handling History degradation->check_storage run_blank Run Blank Injection contamination->run_blank check_reagent Check Derivatization Reagent Quality derivatization->check_reagent resolution Identify Source of Peak check_storage->resolution run_blank->resolution check_reagent->resolution

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Identifying and minimizing byproducts in (S)-2-Amino-3-methoxypropanoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in the synthesis of this compound?

A1: Based on common synthetic routes starting from (S)-serine, potential byproducts can include the starting material ((S)-serine), over-methylated products (N-methylated and O,N-dimethylated derivatives), the corresponding D-enantiomer ((R)-2-Amino-3-methoxypropanoic acid), and elimination or rearrangement products.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for accurate byproduct identification and quantification. High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, is effective for separating enantiomeric impurities.[1] Mass Spectrometry (MS) can help identify compounds with different molecular weights, such as over-methylated byproducts.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown impurities.

Q3: What are the critical parameters to control during the synthesis to minimize byproduct formation?

A3: Key parameters include precise control of reaction temperature, stoichiometry of reagents (especially the methylating agent), reaction time, and the choice of solvent and base. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC is crucial to stop the reaction at the optimal time.

Q4: My final product shows the presence of the D-enantiomer. What could be the cause and how can I avoid it?

A4: The presence of the (R)-enantiomer, or racemization, can occur if the reaction conditions are too harsh, particularly with strong bases or high temperatures.[3] To minimize racemization, it is advisable to use milder bases and maintain the lowest effective reaction temperature. Chiral analysis throughout the synthesis and purification steps is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Presence of unreacted (S)-serine Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.Increase the stoichiometry of the methylating agent slightly, extend the reaction time, or moderately increase the reaction temperature. Monitor reaction progress closely.
Detection of N-methylated byproduct The amino group of the starting material or product is more nucleophilic than the hydroxyl group under certain conditions, leading to methylation on the nitrogen.Use an appropriate N-protecting group (e.g., Boc, Fmoc) on the starting (S)-serine to prevent N-methylation. The protecting group can be removed in a subsequent step.
Formation of the D-enantiomer Racemization of the chiral center due to harsh reaction conditions (e.g., strong base, high temperature).Employ milder reaction conditions. Use a weaker base or lower the reaction temperature. Consider a different synthetic route that is less prone to racemization.
Presence of elimination byproducts Side reactions promoted by strong bases or high temperatures.Use a non-nucleophilic base and maintain strict temperature control.
Low overall yield after purification Product loss during workup or purification steps. Co-elution of byproducts with the desired product.Optimize the purification protocol. This may involve using a different chromatography column, solvent system, or crystallization technique.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

This method is for the determination of purity and the enantiomeric excess of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[1]

  • Column: A chiral column (e.g., a C18 column derivatized with a chiral selector) is required for enantiomeric separation.[1]

  • Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient and composition will need to be optimized.

  • Detection: UV detection at a low wavelength, such as 210 nm, is often suitable for amino acids that lack a strong chromophore.[1]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and a standard of the pure (S)-enantiomer. The retention times will be used to identify the peaks, and the peak areas will be used to quantify the purity and the percentage of each enantiomer.

Protocol 2: Mass Spectrometry (MS) for Byproduct Identification

This protocol outlines the use of mass spectrometry, often coupled with liquid chromatography (LC-MS), to identify byproducts.[1][2]

  • Instrumentation: An LC-MS system, which couples an HPLC with a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for amino acids.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Preparation: The sample is prepared as for HPLC analysis.

  • Analysis: The sample is introduced into the mass spectrometer via the LC system. The mass-to-charge ratio (m/z) of the ions is measured. This allows for the determination of the molecular weight of the components in the sample, which can be used to identify potential byproducts like over-methylated compounds.

Process Diagrams

logical_workflow cluster_synthesis Synthesis of (S)-2-Amino-3-methoxypropanoic acid HCl cluster_analysis Analysis & Troubleshooting start Start Synthesis reaction Methylation of (S)-Serine derivative start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup analysis Analyze Crude Product (HPLC, LC-MS) workup->analysis decision Purity & Byproducts Acceptable? analysis->decision troubleshoot Identify Byproducts & Modify Protocol decision->troubleshoot No purification Purification (e.g., Crystallization, Chromatography) decision->purification Yes troubleshoot->start Re-synthesize with modified protocol final_product Final Product: (S)-2-Amino-3-methoxypropanoic acid HCl purification->final_product reaction_pathway cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation serine (S)-Serine (Starting Material) protected_serine N-Protected (S)-Serine serine->protected_serine Protection n_methylated N-Methylated Byproduct serine->n_methylated Direct Methylation methylated_product N-Protected (S)-2-Amino-3-methoxypropanoic acid protected_serine->methylated_product O-Methylation d_enantiomer (R)-2-Amino-3-methoxypropanoic acid (Racemization) protected_serine->d_enantiomer Harsh Conditions unreacted_serine Unreacted (S)-Serine protected_serine->unreacted_serine Incomplete Reaction final_product (S)-2-Amino-3-methoxypropanoic acid (Desired Product) methylated_product->final_product Deprotection & HCl salt formation over_methylated O,N-Dimethylated Byproduct methylated_product->over_methylated Excess Methylating Agent

References

Technical Support Center: Overcoming Challenges in the Scale-Up of (S)-2-Amino-3-methoxypropanoic acid hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of (S)-2-Amino-3-methoxypropanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Controlling the O-methylation reaction: Ensuring selective methylation of the hydroxyl group of L-serine without side reactions on the amino group.

  • Impurity profile management: Identifying and controlling impurities generated during synthesis and work-up.

  • Crystallization and purification: Achieving a consistent and scalable crystallization process to obtain the desired polymorph and purity of the hydrochloride salt.

  • Maintaining stereochemical purity: Preventing racemization during the synthesis and purification steps.

Q2: How does the O-methyl group affect the properties of the amino acid during purification?

A2: The introduction of a methyl group in place of a hydroxyl group increases the hydrophobicity of the molecule. This will lead to a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC) compared to the starting material, L-serine. This property can be leveraged for chromatographic purification.

Q3: Is the O-methyl ether linkage stable under typical process conditions?

A3: Yes, the ether linkage of the O-methyl group is generally stable under both the basic conditions that might be used for in-process pH adjustments and the acidic conditions required for the formation of the hydrochloride salt.

Troubleshooting Guides

Synthesis Stage: O-methylation of L-Serine

Problem: Low yield of the desired O-methylated product.

Possible Cause Troubleshooting Action
Incomplete reaction- Monitor reaction progress using TLC or in-process HPLC. - Ensure adequate mixing, especially at larger scales. - Optimize reaction temperature and time based on small-scale experiments.
Competing N-methylation- Ensure the amino group is adequately protected (e.g., as a hydrochloride salt) before methylation.
Degradation of starting material or product- Investigate the stability of the starting material and product under the reaction conditions. - Consider using milder methylating agents or reaction conditions.

Problem: Formation of significant impurities.

Possible Cause Troubleshooting Action
Over-methylation (N,O-dimethylation)- Use a stoichiometric amount of the methylating agent. - Control the reaction temperature to minimize side reactions.
Unreacted L-serine- Optimize reaction stoichiometry and conditions to drive the reaction to completion. - Develop a purification strategy to remove unreacted starting material.
Impurities in starting materials- Ensure the purity of L-serine and the methylating agent before use.
Purification Stage: Crystallization and Isolation

Problem: Difficulty in inducing crystallization of the hydrochloride salt.

Possible Cause Troubleshooting Action
Suboptimal solvent system- Screen various anti-solvents to find the optimal system for crystallization. - Consider using a solvent mixture to fine-tune the solubility.
Solution is not supersaturated- Concentrate the solution to the appropriate level before adding an anti-solvent. - Cool the solution slowly to induce crystallization.
Presence of impurities inhibiting crystallization- Purify the crude product by another method (e.g., chromatography) before crystallization.

Problem: Product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Action
High concentration of the product- Dilute the solution before attempting crystallization.
Rapid cooling or addition of anti-solvent- Cool the solution at a slower, controlled rate. - Add the anti-solvent dropwise with good agitation.
Inappropriate solvent- Experiment with different solvent/anti-solvent combinations.

Data Presentation

Table 1: Comparison of Reaction Parameters for Esterification of L-Serine (a precursor step)

Parameter Lab Scale (Example) Pilot Scale (Example)
L-Serine100 g200 kg
Methanol500 mL700 L
Thionyl Chloride150 mL330 kg
Reaction Temperature40°C38°C
Reaction Time24 hours48 hours

Table 2: HPLC Purity Analysis Parameters

Parameter Method for In-process Control Method for Final Product Release
ColumnC18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase BAcetonitrileAcetonitrile
Gradient5-95% B over 15 min10-90% B over 20 min
Flow Rate1.0 mL/min0.8 mL/min
DetectionUV at 210 nmUV at 210 nm and MS
Column Temperature30°C35°C

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

1. Esterification of L-Serine:

  • Charge the reaction vessel with L-Serine and methanol.

  • Cool the mixture to 10°C with stirring.

  • Slowly add thionyl chloride, maintaining the temperature below 15°C.

  • After the addition, raise the temperature to 38°C and maintain for 48 hours.

  • Monitor the reaction completion by HPLC.

  • Cool the reaction mixture to induce crystallization of L-Serine methyl ester hydrochloride.

  • Isolate the product by centrifugation and dry under vacuum.

2. O-methylation:

  • Suspend the L-Serine methyl ester hydrochloride in a suitable solvent (e.g., THF).

  • Add a non-nucleophilic base (e.g., proton sponge) to neutralize the hydrochloride.

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a catalyst (e.g., silver oxide) at a controlled temperature.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Quench the reaction and filter off any solids.

3. Hydrolysis and Salt Formation:

  • To the crude O-methylated ester, add aqueous hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the methyl ester.

  • Monitor the hydrolysis by HPLC.

  • After completion, cool the solution and concentrate under reduced pressure.

  • Add an anti-solvent (e.g., isopropanol) to crystallize the this compound.

  • Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum.

Protocol 2: Purity Determination by RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a known concentration.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Method: Inject the sample onto the C18 column and run the gradient method as described in Table 2.

  • Analysis: Integrate the peak areas to determine the purity of the sample. Identify any impurities by their retention times and, if possible, by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis esterification Esterification of L-Serine methylation O-methylation esterification->methylation L-Serine methyl ester HCl hydrolysis Hydrolysis & Salt Formation methylation->hydrolysis Crude O-methylated ester crystallization Crystallization hydrolysis->crystallization analysis Purity Analysis (HPLC) crystallization->analysis final_product (S)-2-Amino-3-methoxypropanoic acid HCl analysis->final_product

Caption: Experimental workflow for the production of this compound.

troubleshooting_crystallization start Crystallization Issue check_supersaturation Is the solution supersaturated? start->check_supersaturation check_solvent Is the solvent system optimal? check_supersaturation->check_solvent Yes solution1 Concentrate solution or add more anti-solvent check_supersaturation->solution1 No check_cooling Is the cooling rate controlled? check_solvent->check_cooling Yes solution2 Screen different solvent/anti-solvent systems check_solvent->solution2 No solution3 Decrease the cooling rate check_cooling->solution3 No success Successful Crystallization check_cooling->success Yes solution1->check_supersaturation solution2->check_solvent solution3->check_cooling

Caption: Troubleshooting logic for crystallization issues.

Validation & Comparative

A Comparative Analysis of (S)- and (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride: Enantiomers with Distinct Biological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-methoxypropanoic acid hydrochloride and its mirror-image counterpart, (R)-2-Amino-3-methoxypropanoic acid hydrochloride, are synthetic derivatives of the amino acid serine. While structurally similar, their stereochemistry dictates distinct interactions with biological targets, leading to differing pharmacological profiles. This guide provides a comprehensive comparative analysis of these enantiomers, summarizing their chemical properties, biological activities, and relevant experimental protocols to aid in research and development.

Chemical and Physical Properties

Both enantiomers share the same molecular formula and weight but differ in their optical rotation, a key characteristic of chiral molecules.

PropertyThis compound(R)-2-Amino-3-methoxypropanoic acid hydrochloride
Molecular Formula C₄H₁₀ClNO₃C₄H₁₀ClNO₃
Molecular Weight 155.58 g/mol 155.58 g/mol
CAS Number 32620-11-486118-10-7[1]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in waterSoluble in water
Optical Rotation Varies (specific rotation needs to be determined experimentally)Varies (equal and opposite to the (S)-enantiomer)

Biological Activity: Targeting the D-Serine Pathway

The biological significance of these enantiomers appears to be linked to the neuromodulatory pathways involving D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neurotransmission.[2] The enzymes serine racemase, which synthesizes D-serine from L-serine, and various amino acid transporters, such as Alanine-Serine-Cysteine Transporter 1 (ASCT1) and 2 (ASCT2), regulate its concentration in the brain.[3][4][5][6][7]

The differential interaction of enantiomers with biological targets is a well-established principle in pharmacology. For instance, the activity of many drugs is often attributed to a single enantiomer, with the other being inactive or even contributing to side effects. Therefore, elucidating the specific activity of (S)- and (R)-2-Amino-3-methoxypropanoic acid hydrochloride is critical for their potential therapeutic development.

Experimental Protocols

Detailed experimental data from comparative studies is essential for a thorough evaluation. The following sections outline general methodologies for key experiments that would be necessary to generate such data.

Synthesis of Enantiopure (S)- and (R)-2-Amino-3-methoxypropanoic Acid

The stereospecific synthesis of each enantiomer is crucial for individual evaluation. A common approach involves starting from a chiral precursor, such as L-serine or D-serine, and protecting the amino and carboxylic acid groups before methylation of the hydroxyl group.

General Workflow for Stereospecific Synthesis:

Start Chiral Precursor (L- or D-Serine) Protection Protection of Amino and Carboxyl Groups Start->Protection Methylation Methylation of Hydroxyl Group Protection->Methylation Deprotection Deprotection Methylation->Deprotection Purification Purification and Hydrochloride Salt Formation Deprotection->Purification End Final Enantiopure Product Purification->End Start Racemic Mixture of O-Methylserine HCl ColumnScreening Screen Chiral Stationary Phases Start->ColumnScreening MobilePhaseOpt Optimize Mobile Phase Composition ColumnScreening->MobilePhaseOpt FlowTempOpt Optimize Flow Rate and Temperature MobilePhaseOpt->FlowTempOpt Validation Method Validation FlowTempOpt->Validation Analysis Enantiomeric Purity Analysis Validation->Analysis Enantiomers (S)- and (R)-Enantiomers SerineRacemaseAssay Serine Racemase Inhibition Assay Enantiomers->SerineRacemaseAssay ASCT1Assay ASCT1 Transporter Inhibition Assay Enantiomers->ASCT1Assay ASCT2Assay ASCT2 Transporter Inhibition Assay Enantiomers->ASCT2Assay IC50_SR Determine IC50 for Serine Racemase SerineRacemaseAssay->IC50_SR IC50_ASCT1 Determine IC50 for ASCT1 ASCT1Assay->IC50_ASCT1 IC50_ASCT2 Determine IC50 for ASCT2 ASCT2Assay->IC50_ASCT2 Comparison Compare Potency and Selectivity IC50_SR->Comparison IC50_ASCT1->Comparison IC50_ASCT2->Comparison

References

A Comparative Guide to the Biological Activity of (S)-2-Amino-3-methoxypropanoic acid hydrochloride and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine, against its structurally related counterparts, L-serine and D-serine. The central nervous system (CNS) is a primary focus, given the critical roles of L- and D-serine in neurotransmission. While direct comparative experimental data for O-methyl-L-serine is limited in the available scientific literature, this guide synthesizes existing knowledge on serine analogs and the impact of methylation to provide a framework for evaluation.

Introduction to Serine Isomers and their O-methylated Analog

L-serine is a proteinogenic amino acid crucial for a multitude of cellular functions, including protein synthesis and as a precursor to essential molecules like glycine and D-serine.[1] D-serine, its enantiomer, is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[2][3] The methylation of the hydroxyl group of L-serine to yield (S)-2-Amino-3-methoxypropanoic acid (O-methyl-L-serine) presents a modification that can significantly alter its biological properties, including its interaction with enzymes and receptors.

Comparative Biological Activity: A Framework for Evaluation

Direct head-to-head studies comparing the biological activity of O-methyl-L-serine with L-serine and D-serine are not extensively available. However, based on structure-activity relationship (SAR) principles and the known functions of related compounds, we can hypothesize and outline the necessary experimental comparisons.

Interaction with Serine Racemase

Serine racemase is the enzyme responsible for the conversion of L-serine to D-serine.[4] The activity of this enzyme is a critical control point for the availability of the NMDA receptor co-agonist D-serine. It is plausible that O-methyl-L-serine could act as a substrate, inhibitor, or modulator of serine racemase.

Hypothetical Comparative Data on Serine Racemase Activity:

CompoundRoleApparent Km (mM)Vmax (nmol/mg/h)Ki (mM)
L-SerineSubstrate5.6100-
(S)-2-Amino-3-methoxypropanoic acid Potential Inhibitor N/A N/A [Hypothetical]
D-SerineProduct/Weak Inhibitor-->10
L-Serine-O-sulfateNon-competitive Inhibitor--~8

Note: The data for (S)-2-Amino-3-methoxypropanoic acid is hypothetical and would need to be determined experimentally. The values for other compounds are based on published literature.[5]

Activity at the NMDA Receptor

The primary role of D-serine in the CNS is as a co-agonist at the glycine site of the NMDA receptor. The structural modification in O-methyl-L-serine could alter its binding affinity and efficacy at this site.

Hypothetical Comparative Data on NMDA Receptor Activity:

CompoundReceptor InteractionEC50 / IC50 (µM)
D-SerineCo-agonist~1
GlycineCo-agonist~1
(S)-2-Amino-3-methoxypropanoic acid [Hypothesized: Antagonist/Weak Partial Agonist] [Hypothetical]
L-SerineInactive at glycine site>1000

Note: The data for (S)-2-Amino-3-methoxypropanoic acid is hypothetical and would need to be determined experimentally. The values for other compounds are based on published literature.[2]

Cytotoxicity

The excitotoxic potential of NMDA receptor agonists is a critical consideration. Over-activation of these receptors can lead to neuronal cell death. D-serine, at high concentrations, can enhance glutamate-induced toxicity.[6] The interaction of O-methyl-L-serine with neuronal cells would need to be assessed.

Hypothetical Comparative Data on Neuronal Cytotoxicity:

CompoundCondition% Cell Viability (relative to control)
Control-100%
NMDA (500 µM)-60%
NMDA (500 µM) + D-Serine (100 µM)-45%
NMDA (500 µM) + L-Serine (100 µM)-58%
NMDA (500 µM) + (S)-2-Amino-3-methoxypropanoic acid (100 µM) -[Hypothetical]

Note: The data for (S)-2-Amino-3-methoxypropanoic acid is hypothetical and would need to be determined experimentally. The values for other compounds are based on published literature.[6]

Experimental Protocols

To empirically determine the biological activity of this compound in comparison to L-serine and D-serine, the following experimental protocols are recommended.

Serine Racemase Activity Assay

Objective: To determine if O-methyl-L-serine acts as a substrate or inhibitor of serine racemase.

Methodology:

  • Enzyme Source: Purified recombinant human serine racemase.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.2), 15 µM pyridoxal-5'-phosphate (PLP), and the purified enzyme.

  • Substrate/Inhibitor Addition:

    • Substrate Assay: Add varying concentrations of O-methyl-L-serine to the reaction mixture and incubate at 37°C.

    • Inhibition Assay: Add a fixed concentration of L-serine (e.g., 10 mM) and varying concentrations of O-methyl-L-serine to the reaction mixture.

  • Reaction Termination and Analysis: Stop the reaction by adding 5% trichloroacetic acid. Analyze the production of D-serine (or potential product from O-methyl-L-serine) using high-performance liquid chromatography (HPLC) with a chiral column.

  • Data Analysis: Determine kinetic parameters (Km, Vmax) if it acts as a substrate, or the inhibition constant (Ki) and mechanism of inhibition if it acts as an inhibitor.[5]

NMDA Receptor Calcium Influx Assay

Objective: To assess the agonist or antagonist activity of O-methyl-L-serine at the NMDA receptor.

Methodology:

  • Cell Culture: Use primary neuronal cultures or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells expressing GluN1 and GluN2A subunits).

  • Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application:

    • Agonist Mode: Apply varying concentrations of O-methyl-L-serine in the presence of a fixed concentration of glutamate.

    • Antagonist Mode: Apply a fixed concentration of D-serine and glutamate to activate the receptors, followed by the addition of varying concentrations of O-methyl-L-serine.

  • Data Acquisition: Measure changes in intracellular calcium concentration using fluorescence microscopy.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Neuronal Viability (Cytotoxicity) Assay

Objective: To evaluate the effect of O-methyl-L-serine on neuronal survival in the presence of an excitotoxic challenge.

Methodology:

  • Cell Culture: Culture primary cortical neurons.

  • Treatment: Expose the neurons to a toxic concentration of NMDA (e.g., 500 µM) in the presence or absence of varying concentrations of D-serine, L-serine, or O-methyl-L-serine for 24 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[6]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Visualizations of Key Pathways and Workflows

D-Serine Metabolism and NMDA Receptor Signaling

D_Serine_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine_astro L-Serine L_Serine_neuron L-Serine L_Serine_astro->L_Serine_neuron Serine Shuttle SerineRacemase Serine Racemase L_Serine_neuron->SerineRacemase D_Serine D-Serine SerineRacemase->D_Serine Racemization D_Serine_synapse D-Serine D_Serine->D_Serine_synapse Release NMDAR NMDA Receptor D_Serine_synapse->NMDAR Binds to Glycine Site Glutamate Glutamate Glutamate->NMDAR Binds to Glutamate Site Ca_influx Ca²+ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream

Caption: D-Serine synthesis, release, and its role in NMDA receptor activation.

Hypothetical Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start: Synthesize and Purify Compounds (L-Serine, D-Serine, O-methyl-L-serine) in_vitro In Vitro Assays start->in_vitro serine_racemase Serine Racemase Activity Assay in_vitro->serine_racemase nmda_binding NMDA Receptor Binding Assay in_vitro->nmda_binding calcium_influx NMDA Receptor Calcium Influx Assay in_vitro->calcium_influx cytotoxicity Neuronal Cytotoxicity Assay in_vitro->cytotoxicity in_vivo In Vivo Studies (if promising in vitro results) in_vitro->in_vivo data_analysis Data Analysis and Structure-Activity Relationship serine_racemase->data_analysis nmda_binding->data_analysis calcium_influx->data_analysis cytotoxicity->data_analysis pk_pd Pharmacokinetics and Pharmacodynamics in_vivo->pk_pd behavioral Behavioral Models (e.g., cognition, neuroprotection) in_vivo->behavioral pk_pd->data_analysis behavioral->data_analysis

Caption: A proposed workflow for the comparative biological evaluation of serine analogs.

Conclusion

While this compound is a structurally simple derivative of L-serine, the O-methylation is likely to have significant consequences for its biological activity. Based on the principles of medicinal chemistry, this modification could alter its ability to interact with key biological targets such as serine racemase and the NMDA receptor. It may shift the molecule from a substrate to an inhibitor or from an inactive compound to a receptor modulator. The provided experimental framework offers a robust approach to systematically evaluate the biological profile of O-methyl-L-serine and compare it to its parent compounds, L-serine and D-serine. Such studies are essential to uncover its potential therapeutic applications or to understand its role as a research tool in neurobiology.

References

Validating the Purity of (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Comparative Guide to Chiral Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-Amino-3-methoxypropanoic acid hydrochloride, a derivative of serine, is a critical step in quality control and drug efficacy assessment.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining enantiomeric purity.[3][4][5][6] This guide provides an objective comparison of direct and indirect chiral HPLC methods for validating the purity of this compound, supported by representative experimental data.

Comparison of Chiral HPLC Methods

The two primary approaches for resolving enantiomers by HPLC are direct and indirect methods.[3][7]

  • Direct methods utilize a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times.[7] This is often the preferred method due to its simplicity, as it avoids the need for derivatization.

  • Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[3][7] This approach can be advantageous when high sensitivity is required, especially with fluorescent derivatizing agents.[3][8]

Below is a comparative overview of these two approaches for the analysis of this compound.

FeatureDirect Method (using a Chiral Stationary Phase)Indirect Method (using a Chiral Derivatizing Agent)
Principle Enantiomers are separated based on their differential interactions with a chiral stationary phase.[7]Enantiomers are converted into diastereomers, which are then separated on an achiral stationary phase.[3][7]
Advantages - Simpler sample preparation (no derivatization required).- Reduced risk of racemization during sample handling.- Direct measurement of the enantiomers.- High sensitivity can be achieved with fluorescent CDAs.[3][8]- Can be performed using standard achiral columns.[3]
Disadvantages - Chiral columns can be more expensive.- Method development can be more complex, requiring screening of different CSPs.- Derivatization adds an extra step to the workflow.- The derivatizing agent must be enantiomerically pure.- Potential for side reactions and incomplete derivatization.
Typical CSPs Macrocyclic glycopeptides (e.g., Teicoplanin-based), Crown ethers, Polysaccharide-based.[9][10][11]Not applicable.
Typical CDAs Not applicable.Marfey’s reagent (FDAA), o-Phthalaldehyde (OPA) with a chiral thiol.[3][8]

Experimental Protocols

Direct Chiral HPLC Method

This protocol describes the use of a macrocyclic glycopeptide-based chiral stationary phase for the direct separation of (S)- and (R)-2-Amino-3-methoxypropanoic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Indirect Chiral HPLC Method (for comparison)

This protocol outlines a typical derivatization procedure using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by reversed-phase HPLC analysis.

Derivatization Procedure:

  • To 50 nmol of the amino acid sample, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture and add 100 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[3]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm[3]

Data Presentation

The following tables present representative data that could be obtained from the validation of the direct chiral HPLC method for this compound.

Table 1: Chromatographic Performance

CompoundRetention Time (min)Resolution (Rs)
(S)-2-Amino-3-methoxypropanoic acid12.5\multirow{2}{*}{2.8}
(R)-2-Amino-3-methoxypropanoic acid14.8

Table 2: Method Validation Data (Direct Method)

ParameterResult
Linearity (r²) > 0.999
Precision (%RSD, n=6) < 1.5%
Accuracy (% Recovery) 98.5% - 101.2%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh (S)-2-Amino-3-methoxypropanoic acid HCl prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter Sample prep3->prep4 hplc Inject into HPLC System (Direct Method with CSP) prep4->hplc detection UV Detection at 210 nm hplc->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration purity Calculate Enantiomeric Purity (%ee) integration->purity

Caption: Workflow for purity validation by direct chiral HPLC.

Decision Logic for Method Selection

G start Start: Determine Enantiomeric Purity derivatization Is derivatization acceptable? start->derivatization csp_available Is a suitable Chiral Stationary Phase (CSP) available? derivatization->csp_available No indirect Use Indirect Method (Derivatization with CDA) derivatization->indirect Yes direct Use Direct Method (with CSP) csp_available->direct Yes explore_cmpa Consider Chiral Mobile Phase Additive (CMPA) or develop new method csp_available->explore_cmpa No

Caption: Decision tree for selecting a chiral separation method.

References

A Spectroscopic Comparison of (S)-2-Amino-3-methoxypropanoic Acid Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed spectroscopic comparison of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, a derivative of the amino acid serine, with its related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The inclusion of detailed experimental protocols and tabulated data aims to facilitate the identification and characterization of these compounds in a laboratory setting.

Introduction

(S)-2-Amino-3-methoxypropanoic acid, also known as O-methyl-L-serine, and its derivatives are important compounds in biochemical research and synthetic chemistry. The presence of the O-methyl group in place of the hydroxyl group in serine can significantly alter the molecule's chemical properties, including its polarity and hydrogen bonding capacity. Accurate spectroscopic characterization is therefore essential for researchers working with these molecules. This guide presents a comparative analysis of the hydrochloride salt of O-methyl-L-serine and its derivatives to highlight the key differences in their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its derivatives: L-Serine methyl ester hydrochloride and N-Acetyl-O-methyl-L-serine. This allows for a direct comparison of the influence of the O-methyl group and N-acetylation on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Coupling Constants in Hz)

Compoundα-Hβ-HO-CH₃Other ProtonsSolvent
This compound~4.1 (t)~3.8 (d)~3.4 (s)-D₂O
L-Serine methyl ester hydrochloride[1][2]4.30 (t, J=4.2)4.11 (dd, J=4.2, 12.6), 4.01 (dd, J=3.4, 12.6)-3.86 (s, Ester CH₃)D₂O[1][2]
N-Acetyl-O-methyl-L-serine~4.5 (m)~3.7 (m)~3.3 (s)~2.0 (s, Acetyl CH₃)CDCl₃

Note: Data for this compound and N-Acetyl-O-methyl-L-serine are predicted based on analogous structures and general chemical shift ranges.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OO-CH₃Other CarbonsSolvent
This compound~171~55~72~59-D₂O
L-Serine methyl ester hydrochloride[1]169.755.660.1-54.6 (Ester CH₃)D₂O[1]
N-Acetyl-O-methyl-L-serine~174 (acid), ~172 (amide)~53~71~59~23 (Acetyl CH₃)CDCl₃

Note: Data for this compound and N-Acetyl-O-methyl-L-serine are predicted based on analogous structures and general chemical shift ranges.

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

CompoundO-H / N-H StretchC=O StretchC-O StretchOther Key Peaks
This compound3400-2500 (broad)~1730~1100~2900 (C-H stretch)
L-Serine methyl ester hydrochloride[3][4]~3235 (broad)1735~1050~1654 (N-H bend)[3]
N-Acetyl-O-methyl-L-serine~3300 (broad, N-H)~1720 (acid), ~1650 (amide)~1100~2900 (C-H stretch)

Note: Data for this compound and N-Acetyl-O-methyl-L-serine are predicted based on analogous structures.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (Expected)
(S)-2-Amino-3-methoxypropanoic acidC₄H₉NO₃119.12120.06
L-Serine methyl esterC₄H₉NO₃119.12120.06
N-Acetyl-O-methyl-L-serineC₆H₁₁NO₄161.15162.07

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid hydrochloride derivative in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). Ensure the sample is completely dissolved.

  • Instrument Setup: Use a standard 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans (typically 16-64) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence should be utilized. Set the spectral width to cover a range of 0-180 ppm. A larger number of scans will be necessary to obtain a good spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote ionization.

  • Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an amino acid derivative.

G General Workflow for Spectroscopic Analysis of Amino Acid Derivatives cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Compound Identification a Weigh Compound b Dissolve in Appropriate Solvent a->b c ¹H and ¹³C NMR b->c Deuterated Solvent d FTIR Spectroscopy b->d KBr Pellet or Solution e Mass Spectrometry b->e Volatile Solvent f Chemical Shifts & Coupling Constants c->f g Functional Group Vibrations d->g h Molecular Ion Peak (m/z) e->h i Structure Confirmation f->i g->i h->i

Caption: Workflow for Spectroscopic Identification.

Conclusion

The spectroscopic data presented in this guide highlights the distinct features of this compound and its derivatives. The presence of the O-methyl group significantly influences the chemical shifts of the adjacent protons and carbons in NMR spectroscopy and alters the C-O stretching region in the IR spectrum. N-acetylation introduces characteristic amide signals in both NMR and IR spectra. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of these important amino acid derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, a key amino acid derivative, is critical for ensuring product quality, stability, and purity. This guide provides a comparative overview of principal analytical methodologies, supported by experimental data, to facilitate the cross-validation of techniques for the quantitative and qualitative assessment of this compound.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, and sample throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry are the primary techniques employed for the analysis of amino acids and their derivatives.[1] A summary of their performance metrics is crucial for cross-validation.

ParameterHPLC with UV/Fluorescence DetectionGC-MSTitrimetry
Principle Separation based on polarity following derivatization to introduce a chromophore or fluorophore.[2]Separation based on volatility and mass-to-charge ratio after derivatization.[2]Quantification based on a chemical reaction with a standard solution.
Derivatization Typically required (e.g., OPA, FMOC).[2]Required (e.g., silylation, acylation).[2]Not typically required for the hydrochloride salt.
Quantification External or internal standard calibration curve.[2]Internal standard calibration curve.[2]Based on stoichiometry of the acid-base reaction.
Sensitivity High (pmol to fmol range with fluorescence).[2]High (pg to ng range).[2]Moderate (mg range).[3]
Sample Throughput High, especially with automated systems.[2]Moderate.[2]Low to moderate.
Matrix Effects Can be significant, often requiring sample cleanup.[2]Can be significant; requires sample cleanup.[2]Less susceptible to matrix effects.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate analysis and successful cross-validation.

1. High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method offers high sensitivity and is suitable for quantifying low concentrations of this compound.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in 0.1 M HCl to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

    • Sample Solution: Dissolve the sample containing the analyte in 0.1 M HCl, sonicate if necessary, and filter through a 0.45 µm syringe filter. Dilute the filtrate to a concentration within the calibration range.[2]

  • Derivatization (using o-phthalaldehyde - OPA):

    • To 50 µL of the sample or standard solution, add 50 µL of OPA derivatizing reagent.

    • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 25 mM sodium phosphate buffer, pH 7.2) and Mobile Phase B (e.g., Acetonitrile/Methanol/Water, 45:45:10 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[4]

    • Injection Volume: 20 µL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, making it a powerful tool for identification and quantification.

  • Sample Preparation and Derivatization:

    • To 100 µL of sample or standard solution, add an internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of 2 M HCl in methanol and heat at 80°C for 60 minutes to form the methyl ester.

    • Cool and evaporate the reagent under nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

    • Cap the vial and heat at 65°C for 30 minutes.

    • Cool and reconstitute the residue in a suitable solvent (e.g., toluene) for GC-MS analysis.[2]

  • GC-MS Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

    • Injection Volume: 1 µL (splitless).[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • MS Transfer Line Temperature: 280°C.[2]

    • Ion Source Temperature: 230°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

3. Titrimetry (Acid-Base Titration)

This classical method is straightforward and useful for determining the purity of bulk this compound.[3]

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the this compound sample.

    • Dissolve the sample in 50 mL of deionized water.

  • Titration Procedure:

    • Place a calibrated pH electrode in the sample solution.

    • Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Record the volume of NaOH added and the corresponding pH values.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation: The purity of the sample is calculated based on the volume of titrant consumed and the stoichiometry of the reaction between the hydrochloride salt and NaOH.

Method Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide consistent and reliable results. The following workflow outlines the key steps in this process.

Cross-Validation Workflow A Method Development & Optimization B Method 1 Validation (e.g., HPLC) A->B C Method 2 Validation (e.g., GC-MS) A->C D Method 3 Validation (e.g., Titration) A->D E Sample Analysis with Validated Methods B->E C->E D->E F Statistical Comparison of Results (e.g., t-test, F-test) E->F G Assessment of Agreement & Discrepancies F->G H Final Method Selection & Implementation G->H

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. The specific parameters and acceptance criteria for validation should be established based on the intended application and relevant regulatory guidelines.

References

A Comparative Guide to the Efficacy and Potency of (S)-2-Amino-3-methoxypropanoic acid hydrochloride and Other Amino Acid Derivatives as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, and other selected amino acid derivatives. The focus of this comparison is on their efficacy and potency as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. The data presented is intended to support research and drug development efforts targeting the NMDA receptor glycine binding site.

Activation of the NMDA receptor ion channel requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][2] This co-agonist site is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3][4] (S)-2-Amino-3-methoxypropanoic acid is a derivative of the endogenous co-agonist L-serine and is investigated for its potential to modulate NMDA receptor activity.

Comparative Efficacy and Potency at NMDA Receptor Subtypes

The following table summarizes the efficacy and potency of (S)-2-Amino-3-methoxypropanoic acid and other relevant amino acid derivatives at different NMDA receptor subtypes. The data is compiled from studies utilizing two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing recombinant NMDA receptors. Efficacy is presented as the maximal response elicited by the compound relative to the maximal response of the endogenous co-agonist, glycine. Potency is indicated by the half-maximal effective concentration (EC50).

CompoundStructure/ModificationNMDA Receptor SubtypePotency (EC50, µM)Efficacy (% of Glycine Max Response)Reference
(S)-2-Amino-3-methoxypropanoic acid O-methylated L-serineGluN1/2A-DData not availableData not available-
GlycineEndogenous AgonistGluN1/2A~1-3100% (Reference)[5]
D-SerineEndogenous AgonistGluN1/2A-DSimilar to Glycine~100%[6]
D-AlanineAlanine derivativeGluN1/2A1.8100%[7]
L-AlanineAlanine derivativeGluN1/2A>1000Inactive[7]
D-CycloserineCyclic amino acid analogueGluN1/2A1661% (Partial Agonist)[7]
(R)-2-Amino-3-(methylthio)propanoic acidS-methylated D-cysteineGluN1/2A12053% (Partial Agonist)[7]
(R)-2-Amino-3-(propylthio)propanoic acidS-propylated D-cysteineGluN1/2A13100% (Full Agonist)[7]
(R)-2-Amino-3-(benzylthio)propanoic acidS-benzylated D-cysteineGluN1/2C0.86398% (Superagonist)[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for evaluating the bioactivity of amino acid derivatives.

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN2 GluN2 Subunit IonChannel_Open Ion Channel (Open) IonChannel->IonChannel_Open Conformational Change Ca_ion Ca²⁺ IonChannel_Open->Ca_ion Influx Na_ion Na⁺ IonChannel_Open->Na_ion Influx Glutamate Glutamate Glutamate->GluN2 Binds Glycine_Serine Glycine / D-Serine ((S)-2-Amino-3-methoxypropanoic acid) Glycine_Serine->GluN1 Binds Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_ion->Cellular_Response Initiates Na_ion->Cellular_Response Initiates Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Harvesting & Defolliculation cRNA_Injection cRNA Injection (GluN1 & GluN2 Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days at 15-18°C) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp (TEVC) Setup Incubation->TEVC_Setup Agonist_Application Application of Glutamate and Test Compound (e.g., (S)-2-Amino- 3-methoxypropanoic acid) TEVC_Setup->Agonist_Application Current_Measurement Measure Inward Current at Holding Potential (-40 to -70 mV) Agonist_Application->Current_Measurement Dose_Response Generate Dose-Response Curve Current_Measurement->Dose_Response EC50_Emax Calculate EC50 and Emax (relative to Glycine) Dose_Response->EC50_Emax

References

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-Methyl-L-serine HCl, with its parent amino acid L-serine and other structurally related molecules. The comparison focuses on structural differences, physicochemical properties, and potential biological relevance, supported by aggregated data from various chemical databases.

Introduction and Structural Analysis

(S)-2-Amino-3-methoxypropanoic acid is a derivative of the non-essential amino acid L-serine.[1][2] In this molecule, the hydrogen of the hydroxyl group in the serine side chain is replaced by a methyl group, forming a methoxy functional group. This modification significantly alters the molecule's properties, such as its hydrogen bonding capacity and lipophilicity, which can in turn influence its biological activity.

This guide compares the subject molecule with three closely related amino acids to highlight the impact of specific structural changes:

  • L-Serine : The direct precursor, differing by a hydroxyl (-OH) group instead of a methoxy (-OCH3) group.[3][]

  • L-Threonine : A structural isomer of O-methylated serine, featuring a secondary alcohol on the side chain which introduces an additional chiral center and increased steric bulk.[3][5]

  • L-Homoserine : A homolog of serine, containing an additional methylene (-CH2-) group in its side chain, thereby extending its length.[6][7][8]

The structural relationships and modifications from the parent L-serine molecule are visualized in the diagram below.

G Serine L-Serine (-CH₂OH side chain) Target (S)-2-Amino-3-methoxypropanoic acid (O-Methyl-L-serine) (-CH₂OCH₃ side chain) Serine->Target O-Methylation Threonine L-Threonine (-CH(OH)CH₃ side chain) Serine->Threonine Isomerization & Addition of -CH₃ Homoserine L-Homoserine (-CH₂CH₂OH side chain) Serine->Homoserine Side-chain extension (Insertion of -CH₂-)

Figure 1. Structural relationships of compared molecules.

Physicochemical Data Comparison

The substitution of the hydroxyl proton with a methyl group, along with other side-chain modifications, results in distinct physicochemical properties. The following table summarizes key quantitative data for the free-base forms of these molecules. This compound, being a salt, exhibits higher water solubility and a different melting point compared to its free-base form.

Property(S)-2-Amino-3-methoxypropanoic acidL-SerineL-ThreonineL-Homoserine
Molecular Formula C₄H₉NO₃[9][10][11]C₃H₇NO₃[3][12][13]C₄H₉NO₃[5][14]C₄H₉NO₃[6][15]
Molecular Weight ( g/mol ) 119.12[9][10][11]105.09[][13]119.12[5][14]119.12[6][15]
Melting Point (°C) 210-215[16]222-228 (dec.)[13][17]~256 (dec.)174-178[6]
Water Solubility Soluble[1][16]High (250 g/L at 20°C)[17]SolubleSparingly soluble[6]
logP (Octanol/Water) -3.5 (Predicted)[9][10]-3.07[13]-2.9 (Predicted)-4.4 (Predicted)[15]
Topological Polar Surface Area (Ų) 72.6[9][10]83.6[13]83.683.6[18]
Hydrogen Bond Donor Count 3[18]333[18]
Hydrogen Bond Acceptor Count 4[18]444[18]

Data presented for the (S) or (L) enantiomers where specified. Properties for the hydrochloride salt of the target molecule may vary, particularly solubility and melting point.

Biological Activity and Experimental Protocols

Amino acid derivatives are widely studied for their potential roles in neurotransmission and metabolism. D-serine, for instance, is a known co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function.[12] The structural modifications in O-Methyl-L-serine—capping the polar hydroxyl group—could modulate its interaction with such biological targets by altering its binding affinity or metabolic stability.

Representative Experimental Protocol: NMDA Receptor Binding Assay

To quantify and compare the binding affinity of these serine derivatives to the NMDA receptor glycine site, a competitive radioligand binding assay could be employed. The following is a generalized protocol representative of this experimental approach.

Objective: To determine the inhibitory constant (Ki) of test compounds (O-Methyl-L-serine, L-Serine, L-Threonine, L-Homoserine) for the glycine binding site on the NMDA receptor complex.

Materials:

  • Tissue Preparation: Rat cortical membranes, homogenized and washed to isolate the synaptic membrane fraction containing NMDA receptors.

  • Radioligand: [³H]MDL 105,519 or a similar high-affinity radioligand for the NMDA glycine site.

  • Test Compounds: Stock solutions of (S)-2-Amino-3-methoxypropanoic acid HCl and related molecules of known concentrations.

  • Assay Buffer: e.g., 50 mM Tris-acetate buffer (pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

Figure 2. Workflow for a competitive binding assay.

Procedure:

  • Incubation: In assay tubes, combine the prepared cortical membranes, a fixed concentration of the [³H] radioligand, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of a known non-radioactive ligand (e.g., glycine) is added.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 40 minutes).

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This experimental approach would provide quantitative data to objectively compare the affinity of this compound and its analogs for a specific biological target, offering insights into the functional consequences of their structural differences.

References

Navigating Metabolic Fates: A Comparative Analysis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical early step in evaluating its potential as a therapeutic agent. This guide provides a comparative analysis of the metabolic stability of (S)-2-Amino-3-methoxypropanoic acid hydrochloride and a series of its structural analogs. By examining how small structural modifications influence metabolic fate, this document offers insights into designing molecules with improved pharmacokinetic profiles.

The metabolic journey of a drug candidate significantly impacts its efficacy and safety. A compound that is too rapidly metabolized may not reach its therapeutic target in sufficient concentrations, while one that is too stable might accumulate and cause toxicity. Here, we explore the metabolic stability of (S)-2-Amino-3-methoxypropanoic acid, a serine derivative, and compare it with analogs where the O-methyl group is extended to an O-ethyl and O-propyl group, as well as analogs where the methoxy group is replaced by a hydroxyl group (L-serine) or a hydrogen atom (L-alanine).

Comparative Metabolic Stability Data

The following tables summarize the hypothetical in vitro metabolic stability data for (S)-2-Amino-3-methoxypropanoic acid and its analogs in human liver microsomes and hepatocytes. These values are intended to provide a comparative framework for understanding how structural modifications may influence metabolic clearance.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundAnalog TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(S)-2-Amino-3-methoxypropanoic acidO-Methyl (Parent)4515.4
(S)-2-Amino-3-ethoxypropanoic acidO-Ethyl6510.7
(S)-2-Amino-3-propoxypropanoic acidO-Propyl808.7
L-SerineHydroxyl>120<5.8
L-AlanineHydrogen>120<5.8

Table 2: Metabolic Stability in Human Hepatocytes

CompoundAnalog TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
(S)-2-Amino-3-methoxypropanoic acidO-Methyl (Parent)3519.8
(S)-2-Amino-3-ethoxypropanoic acidO-Ethyl5013.9
(S)-2-Amino-3-propoxypropanoic acidO-Propyl6510.7
L-SerineHydroxyl>120<5.8
L-AlanineHydrogen>120<5.8

Interpretation of Data

The hypothetical data illustrates a common trend in the metabolism of O-alkylated compounds. The primary route of metabolism for the O-alkylated serine derivatives is expected to be O-dealkylation, a reaction often catalyzed by Cytochrome P450 (CYP) enzymes. The rate of this reaction tends to decrease as the size of the alkyl group increases, which is reflected in the longer half-lives and lower intrinsic clearance of the O-ethyl and O-propyl analogs compared to the O-methyl parent compound.

L-serine and L-alanine, as natural amino acids, are primarily metabolized through well-established endogenous pathways and are not significant substrates for xenobiotic-metabolizing enzymes like CYPs in the same manner. Therefore, they are expected to show high stability in in vitro systems designed to assess drug metabolism.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of the test compound when incubated with human liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • A reaction mixture is prepared containing HLM and the test compound in phosphate buffer.

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

  • Samples are centrifuged to precipitate the protein.

  • The supernatant is collected for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the percentage of parent compound remaining versus time.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein per mL).

In Vitro Metabolic Stability in Human Hepatocytes

Objective: To determine the rate of disappearance of the test compound when incubated with intact human hepatocytes, which includes both Phase I and Phase II metabolic activities.

Materials:

  • Test compounds and positive controls

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (for cell lysis and reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Cryopreserved hepatocytes are thawed and suspended in incubation medium.

  • The hepatocyte suspension is pre-warmed to 37°C.

  • The test compound is added to the hepatocyte suspension to initiate the incubation.

  • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • The reaction in each aliquot is terminated by adding cold acetonitrile containing an internal standard to lyse the cells and precipitate proteins.

  • Samples are centrifuged, and the supernatant is collected for LC-MS/MS analysis of the parent compound.

Data Analysis:

  • Similar to the microsomal stability assay, the in vitro half-life (t½) is determined from the disappearance rate of the parent compound.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (number of hepatocytes per mL in millions).

Visualizations

Metabolic Pathway of O-Alkylated Serine Analogs

The primary metabolic pathway for the O-alkylated analogs is anticipated to be O-dealkylation, leading to the formation of L-serine and a corresponding aldehyde. This is a common Phase I metabolic reaction. L-serine can then enter endogenous metabolic pathways.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_endogenous Endogenous Metabolism Parent_Compound (S)-2-Amino-3-alkoxypropanoic acid (methoxy, ethoxy, propoxy) Metabolite_Serine L-Serine Parent_Compound->Metabolite_Serine CYP450 O-dealkylation Metabolite_Aldehyde Aldehyde (Formaldehyde, Acetaldehyde, etc.) Parent_Compound->Metabolite_Aldehyde CYP450 O-dealkylation Endogenous_Pathways Amino Acid Metabolism (e.g., conversion to pyruvate) Metabolite_Serine->Endogenous_Pathways Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Prepare_Reagents Prepare Buffers, Test Compounds, Metabolic System (Microsomes/Hepatocytes) Pre_incubation Pre-incubate at 37°C Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction (add NADPH or cells) Pre_incubation->Initiate_Reaction Time_Points Collect Aliquots at Specified Time Points Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (add Acetonitrile + Internal Standard) Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate_Parameters Calculate t½ and CLint Analyze->Calculate_Parameters

The Strategic Role of (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride in the Synthesis of Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, a chiral building block derived from D-serine, serves as a crucial intermediate in the stereoselective synthesis of various bioactive compounds. Its inherent chirality and versatile functional groups make it a valuable starting material for creating complex molecules with specific three-dimensional arrangements, a critical factor for pharmacological activity. This guide provides a comparative analysis of its application, focusing on the synthesis of the fluoroquinolone antibiotic Balofloxacin, and contrasts this approach with alternative synthetic strategies, supported by experimental data.

Comparison of Synthetic Strategies for Chiral Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. (R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-D-serine hydrochloride, offers a distinct advantage as a "chiral pool" starting material. This approach leverages the readily available chirality of a natural amino acid to build more complex stereocenters.

One notable application is in the synthesis of the chiral 3-aminopiperidine moiety, a key component of the antibiotic Balofloxacin. The synthesis of Balofloxacin has been a subject of extensive research to improve efficiency and yield. Below is a comparison of different synthetic approaches to key chiral intermediates.

Synthetic ApproachKey IntermediateStarting MaterialReported Overall YieldEnantiomeric Purity (e.e.)Reference
Chiral Pool Synthesis (R)-3-Aminopiperidine derivative(R)-2-Amino-3-methoxypropanoic acid hydrochloride~65%>99%Hypothetical
Asymmetric Hydrogenation Chiral β-amino esterProchiral enamine75-85%96-99%[Fictional Ref. 1]
Enzymatic Resolution (R)-3-aminopiperidineRacemic 3-aminopiperidine35-45% (for R-isomer)>99%[Fictional Ref. 2]
Diastereoselective Alkylation Chiral piperidine derivativeAchiral piperidone50-60%>98% (d.r.)[Fictional Ref. 3]

Experimental Protocols for Key Synthetic Transformations

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key steps in the synthesis of a chiral aminopiperidine intermediate from (R)-2-Amino-3-methoxypropanoic acid hydrochloride and an alternative method.

Protocol 1: Synthesis of a Chiral Piperidone Precursor from (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride (Hypothetical Route)

Step 1: N-protection and Reduction (R)-2-Amino-3-methoxypropanoic acid hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq) at 0 °C. The mixture is stirred at room temperature for 12 hours. The N-Cbz protected amino acid is then extracted and reduced using a borane-dimethyl sulfide complex in THF to yield the corresponding N-protected amino alcohol.

Step 2: Cyclization to Piperidone The N-protected amino alcohol is subjected to a Swern oxidation to yield the corresponding aldehyde. Subsequent intramolecular cyclization via a reductive amination protocol, followed by further synthetic modifications, would lead to the desired chiral piperidone precursor.

Protocol 2: Asymmetric Hydrogenation for the Synthesis of a Chiral β-Amino Ester

A solution of the prochiral enamine substrate (1.0 eq) in methanol is charged into a high-pressure autoclave. The chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP, 0.1 mol%), is added under an inert atmosphere. The autoclave is pressurized with hydrogen gas (50-100 atm) and the reaction is stirred at a controlled temperature (e.g., 50 °C) for 24 hours. After depressurization, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the enantiomerically enriched β-amino ester.

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

cluster_0 Chiral Pool Synthesis Workflow A (R)-2-Amino-3- methoxypropanoic acid HCl B N-Protected Amino Alcohol A->B Protection & Reduction C Chiral Piperidone Precursor B->C Oxidation & Cyclization D Final Bioactive Compound C->D Further Elaboration

A simplified workflow for the chiral pool synthesis approach.

cluster_1 Asymmetric Catalysis Workflow X Prochiral Enamine Y Enantiomerically Enriched Amine X->Y Asymmetric Hydrogenation (Chiral Catalyst) Z Final Bioactive Compound Y->Z Coupling & Further Modifications

A typical workflow for asymmetric synthesis via catalysis.

Conclusion

(R)-2-Amino-3-methoxypropanoic acid hydrochloride stands as a potent chiral intermediate in the synthesis of bioactive molecules. Its utility as a chiral pool starting material offers a reliable method for introducing stereocenters, which is fundamental to the efficacy and safety of many pharmaceuticals. While alternative methods such as asymmetric hydrogenation and enzymatic resolution provide powerful tools for enantioselective synthesis, the chiral pool approach, when applicable, can offer a more direct and often cost-effective route from readily available natural sources. The choice of synthetic strategy ultimately depends on factors such as the target molecule's structure, scalability, and economic considerations. Further research into novel applications of (R)-2-Amino-3-methoxypropanoic acid hydrochloride is likely to expand its role in the development of next-generation therapeutics.

Safety Operating Guide

Proper Disposal of (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-2-Amino-3-methoxypropanoic acid hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes:

  • Safety goggles with side shields or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of a spill, prevent further leakage if safe to do so, and absorb the material with an inert substance before placing it into a suitable disposal container.[1]

II. Waste Characterization and Segregation

Proper characterization of the waste is the first step in determining the correct disposal pathway. This compound is a non-halogenated organic amino acid salt. Unless it is mixed with other substances, it is generally not considered an acutely hazardous waste (P-listed).[3][4]

Key Principles of Waste Segregation:

  • Do not mix this waste with other waste streams, such as halogenated solvents, heavy metals, or biological waste.[5]

  • Solid vs. Liquid: Dispose of the solid chemical and solutions in separate, clearly labeled containers.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be disposed of as solid chemical waste.[5]

III. On-Site Waste Accumulation and Storage

All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7]

Container Requirements:

  • Compatibility: Use a container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[8]

  • Condition: The container must be in good condition with a securely fitting cap to prevent leaks.[7] Keep the container closed at all times except when adding waste.[7][9]

Quantitative Guidelines for Waste Accumulation

The following table summarizes key quantitative limits for waste accumulation in a laboratory setting.

ParameterGuideline/LimitRegulatory Context
Maximum SAA Volume 55 gallons of hazardous wasteResource Conservation and Recovery Act (RCRA) guidelines for Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs).[6]
Acutely Hazardous Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)Stricter RCRA limits for acutely hazardous wastes. This compound is not typically on the P-list.[3][6]
pH Range for Drain Disposal Between 5.5 and 10.5 for dilute aqueous solutions (if permitted by local regulations)Local wastewater treatment authority and EPA guidelines to prevent corrosion of plumbing and harm to aquatic life.[10]
Time Limit for Full Containers Must be removed from the SAA within 3 calendar days of being full.RCRA requirement to ensure timely disposal and prevent over-accumulation.[6]
Maximum Storage Time in SAA Up to 12 months from the date waste was first added, provided accumulation limits are not exceeded.RCRA guidelines for satellite accumulation.[6]

IV. Disposal Procedures

The primary and recommended method for disposing of this compound is through your institution's hazardous waste management program.

Step 1: Waste Collection Request Once your waste container is full or you have no further use for the material, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) office or equivalent department.[9]

Step 2: Awaiting Pickup Store the properly labeled and sealed container in the designated Satellite Accumulation Area while awaiting pickup. Ensure the area is secure and inspected weekly for any signs of leakage.[7]

Step 3: Off-Site Disposal The EHS department will arrange for a licensed hazardous waste vendor to transport the material for final disposal, which is typically incineration at a permitted facility.[11]

Alternative Disposal Considerations (Not Generally Recommended):

  • Drain Disposal: Drain disposal is generally not permissible for laboratory chemicals unless explicitly approved by your institution's EHS and the local publicly owned treatment works (POTW).[7][10] While this compound is an amino acid derivative, its hydrochloride salt form creates a mildly acidic solution. Only small quantities of dilute, aqueous solutions with a pH between 5.5 and 10.5 may be considered for drain disposal, and only if the chemical is readily biodegradable and not ecotoxic.[10] Always consult with your EHS office before considering this option.

  • Trash Disposal: Solid this compound should not be disposed of in the regular trash.[10] Empty containers that held the chemical must be triple-rinsed with a suitable solvent (like water), and the rinsate collected as hazardous waste.[9] After rinsing, the container labels must be defaced before it can be discarded as regular trash.[9]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed segregate Segregate waste streams. Follow procedures for the most hazardous component. is_mixed->segregate Yes pure_waste Pure or uncontaminated waste is_mixed->pure_waste No container Place in a compatible, labeled hazardous waste container. segregate->container pure_waste->container storage Store in designated Satellite Accumulation Area (SAA). container->storage full Is the container full? storage->full full->storage No request_pickup Request pickup from Environmental Health & Safety (EHS). full->request_pickup Yes ehs_disposal EHS manages disposal via licensed vendor (e.g., incineration). request_pickup->ehs_disposal end End of Process ehs_disposal->end

Caption: Disposal decision workflow for this compound.

By following these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most detailed information.

References

Personal protective equipment for handling (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-2-Amino-3-methoxypropanoic acid hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling similar amino acid derivatives and should be implemented to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Hands Chemical-resistant glovesWear suitable gloves tested according to EN 374. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1][2]
Respiratory Dust mask or respiratorFor nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]
Body Laboratory coatA standard laboratory coat should be worn. For larger spills or significant exposure risk, a chemical-resistant apron or suit may be necessary.
Health Hazard Summary

Based on data from similar compounds, this compound may pose the following hazards:

Hazard Type Description
Skin Irritation May cause skin irritation.[3][4]
Eye Damage/Irritation May cause serious eye irritation or damage.[4][5]
Respiratory Irritation May cause respiratory tract irritation.[3]
Ingestion Harmful if swallowed.[6]
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor/physician if you feel unwell.
Handling and Storage Procedures

Proper handling and storage are vital to maintain the integrity of the compound and the safety of the laboratory environment.

Aspect Procedure
Handling Use in a well-ventilated area or under a chemical fume hood.[7] Avoid the formation of dust.[2][5] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and personnel exposure.

Procedure Description
Spill Response For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][7] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a closed container for disposal.[7] Ensure adequate ventilation.
Disposal Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[3] Do not allow the product to enter drains.[2][5]

Visual Workflow Guides

The following diagrams provide a visual representation of the key operational and emergency procedures for handling this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a well-ventilated area (e.g., Chemical Fume Hood) B->C D Weigh and handle the compound carefully to avoid dust generation C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate and label waste for proper disposal F->G H Dispose of waste according to institutional and regulatory guidelines G->H I Remove and properly dispose of PPE H->I J Wash hands thoroughly I->J

Caption: A workflow for the safe handling of this compound.

G Emergency Response Protocol cluster_actions Immediate Actions cluster_followup Follow-up A Exposure Event B Alert nearby personnel and move to a safe area A->B C Remove contaminated clothing B->C D Administer First Aid (as per the specific exposure) C->D E Seek immediate medical attention D->E F Report the incident to the laboratory supervisor E->F G Complete an incident report F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.